Desmethyl ferroquine
Description
The exact mass of the compound Unii-SK3X1P41RY is 419.085161 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
7-chloro-N-[[2-(methylaminomethyl)cyclopenta-2,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN3.C5H5.Fe/c1-19-10-12-3-2-4-13(12)11-21-16-7-8-20-17-9-14(18)5-6-15(16)17;1-2-4-5-3-1;/h2-9,19H,10-11H2,1H3,(H,20,21);1-5H;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDMMOAFGKYNKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C[C-]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH-]1C=CC=C1.[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFeN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903546-18-9 | |
| Record name | Mono-N-demethylferroquine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903546189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MONO-N-DEMETHYLFERROQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK3X1P41RY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Desmethyl Ferroquine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of desmethyl ferroquine (also known as N-desmethylferrochloroquine or SSR97213), the primary and pharmacologically active metabolite of the antimalarial drug ferroquine. The synthesis is analogous to that of ferroquine, employing a convergent reductive amination strategy. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Core Synthesis Pathway
The synthesis of this compound is achieved through a convergent approach, reacting a key ferrocene intermediate with a substituted quinoline. The overall reaction involves the reductive amination of 1-(aminomethyl)-2-formylferrocene with 7-chloroquinolin-4-amine. This process consists of two main stages: the initial condensation to form an imine intermediate, followed by a reduction to yield the final this compound product.[1][2]
Experimental Protocols
The following protocols are adapted from the synthesis of ferroquine, as the synthesis of this compound follows an analogous route.
Step 1: Condensation of 1-(Aminomethyl)-2-formylferrocene and 7-Chloroquinolin-4-amine
This initial step involves the formation of an imine intermediate through the condensation of the two key starting materials.
Methodology:
-
To a reaction vessel equipped with a stirrer and a condenser, add 1-(aminomethyl)-2-formylferrocene and 7-chloroquinolin-4-amine in stoichiometric amounts.
-
Add a suitable solvent, such as ethanol or isopropanol. Protic solvents have been shown to be particularly advantageous for this reaction.
-
The condensation can be facilitated by the presence of a dehydrating agent, such as titanium(IV) isopropoxide (Ti(OiPr)₄), added in equimolar amounts. Alternatively, azeotropic distillation can be employed to remove water and drive the reaction to completion.[2]
-
The reaction mixture is typically heated to reflux.
-
The progress of the condensation can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Step 2: Reduction of the Imine Intermediate
The imine formed in situ is then reduced to the secondary amine to yield this compound.
Methodology:
-
Upon completion of the condensation step, the reaction mixture containing the imine intermediate is cooled to an appropriate temperature, typically ambient temperature or below.
-
A reducing agent is added to the mixture. Suitable hydride donors include sodium borohydride (NaBH₄), potassium borohydride (KBH₄), or lithium borohydride (LiBH₄).[2][3]
-
The reaction is stirred until the reduction is complete, as monitored by TLC or HPLC.
-
Following the completion of the reaction, the mixture is hydrolyzed. This can be achieved by the addition of an aqueous solution of ammonia or citric acid.[2]
-
The crude this compound can then be isolated and purified using standard techniques such as crystallization from a suitable solvent (e.g., acetone or toluene).[4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of this compound, based on the analogous synthesis of ferroquine.
Table 1: Reactants and Stoichiometry
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 1-(Aminomethyl)-2-formylferrocene | C₁₂H₁₃FeNO | 243.09 | 1 |
| 7-Chloroquinolin-4-amine | C₉H₇ClN₂ | 178.62 | 1 |
Table 2: Reaction Conditions
| Parameter | Step 1: Condensation | Step 2: Reduction |
| Solvent | Isopropanol, Ethanol, Toluene | Same as condensation |
| Temperature | Reflux | Ambient or below |
| Dehydrating Agent | Ti(OiPr)₄ (1 eq.) or Azeotropic Distillation | - |
| Reducing Agent | - | NaBH₄, KBH₄, or LiBH₄ |
| Reaction Time | Varies (monitor by TLC/HPLC) | Varies (monitor by TLC/HPLC) |
Table 3: Purification and Yield
| Parameter | Details |
| Purification Method | Crystallization |
| Crystallization Solvents | Acetone, Toluene |
| Expected Yield | High (based on analogous reactions) |
Concluding Remarks
The synthesis of this compound is a robust process centered around a convergent reductive amination reaction. The availability of the starting materials and the straightforward nature of the reaction sequence make this an efficient method for obtaining this important antimalarial compound for research and development purposes. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this compound.
References
- 1. Synthesis and antimalarial activity in vitro of potential metabolites of ferrochloroquine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8497375B2 - Method of synthesis of ferroquine by convergent reductive amination - Google Patents [patents.google.com]
- 3. KR20130122709A - Method of synthesis of ferroquine by convergent reductive amination - Google Patents [patents.google.com]
- 4. CN102939297B - The method of ferroquine is synthesized by the reduction amination assembled - Google Patents [patents.google.com]
Desmethyl Ferroquine: A Technical Overview of its Origin, Activity, and Evaluation
Abstract
Desmethyl ferroquine (DMFQ), also identified as SSR97213, is the principal and pharmacologically active metabolite of the organometallic antimalarial drug, ferroquine (FQ). This technical guide details the origins of this compound, stemming from metabolic studies of its parent compound, and outlines its significance in the continued fight against drug-resistant malaria. We provide a comprehensive summary of its in vitro activity, the experimental protocols for its evaluation, and a visualization of its metabolic genesis.
Discovery and Origin
This compound was not discovered through a direct screening process but was identified as a major metabolite during the metabolic profiling of ferroquine. Initial research into ferroquine's metabolism was guided by the known metabolic pathways of chloroquine (CQ), a structurally related 4-aminoquinoline antimalarial. It was postulated that, similar to chloroquine's metabolism to monodesethylchloroquine and didesethylchloroquine, ferroquine would undergo analogous N-demethylation.[1][2]
This hypothesis led to the proactive synthesis of potential metabolites, including N-monodemethyl-ferroquine (this compound) and N-didemethyl-ferroquine, to evaluate their biological activity.[1][2][3] Subsequent in vitro studies using animal and human hepatic models confirmed that ferroquine is indeed primarily metabolized via a major dealkylation pathway to this compound (DMFQ) and subsequently to N-di-desmethyl-ferroquine (di-DMFQ).[4][5][6] This metabolic conversion is mediated by cytochrome P450 enzymes, specifically CYP2C9, CYP3A, and CYP2D6.[4][5][7] this compound is considered a major contributor to the overall antimalarial effect of its parent drug, in part due to its sustained presence in the bloodstream, exhibiting a longer terminal half-life than ferroquine itself.[8][9]
Data Presentation: In Vitro Antimalarial Activity
This compound has demonstrated significant activity against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. Its potency is notably higher than that of chloroquine, particularly against resistant strains, underscoring its therapeutic potential.[10]
| Compound | P. falciparum Strain(s) | IC₅₀ (nM) [Mean ± SD or 95% CI] | Notes | Reference(s) |
| This compound (SSR97213) | 65 Isolates (Thai-Burmese Border) | 37.00 (95% CI: 34.32 - 39.89) | All isolates were chloroquine-resistant. | [3] |
| This compound (SSR97213) | Multiple Strains | < 45 | Highly active against several P. falciparum strains. | [4][6] |
| This compound (1a) | HB3 (CQS) | > Chloroquine | More potent than chloroquine. | [1][3] |
| This compound (1a) | Dd2 (CQR) | > Chloroquine | More potent than chloroquine. | [1][3] |
| Ferroquine (Parent Drug) | 65 Isolates (Thai-Burmese Border) | 9.30 (95% CI: 8.69 - 9.96) | For comparison; approximately 4-fold more active than DMFQ in this study. | [3] |
| Chloroquine | 65 Isolates (Thai-Burmese Border) | 340.75 (95% CI: 304.04 - 381.89) | For comparison; highlights the potency of DMFQ against CQR strains. | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound was first reported by Biot et al. in 1999, based on the anticipated metabolic pathway analogous to chloroquine.[1][3] While the detailed, step-by-step protocol from the original publication is not provided here, the synthetic strategy involves the chemical modification of a ferroquine precursor.[10] A generalized approach, by analogy with related compounds, would involve:
-
Preparation of the Ferrocene Scaffold: Synthesis of a 1,2-disubstituted ferrocene core bearing appropriate functional groups for the subsequent attachment of the side chains.
-
Introduction of the Aminoquinoline Moiety: Coupling of the 7-chloro-4-aminoquinoline group to one of the side chains of the ferrocene scaffold.
-
Formation of the N-desmethyl Side Chain: Synthesis and attachment of the -(methylamino)methyl side chain to the second position of the ferrocene ring.
-
Purification and Characterization: Purification of the final product using chromatographic techniques and characterization by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
For the specific reaction conditions, reagents, and yields, researchers are directed to the primary literature: Biot, C. et al. Bioorganic & Medicinal Chemistry, 1999, 7(12), 2843-7.[1]
In Vitro Antimalarial Activity Assay (Parasite Growth Inhibition)
The 50% inhibitory concentration (IC₅₀) values are determined using a standardized parasite growth inhibition assay.[1]
-
Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human erythrocytes (O+) in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Plate Preparation: The test compounds (this compound, Ferroquine, Chloroquine) are serially diluted and dispensed into 96-well microtiter plates.
-
Infection and Incubation: Synchronized ring-stage parasite cultures are diluted to a specific parasitemia (e.g., 0.5%) and hematocrit (e.g., 2.5%) and added to the drug-containing wells. The plates are then incubated for 48-72 hours under a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂).
-
Growth Assessment: Parasite growth is quantified using one of the following methods:
-
[³H]-Hypoxanthine Incorporation: Radiolabeled hypoxanthine is added to the cultures for the final 24 hours of incubation. The incorporated radioactivity, which is proportional to parasite proliferation, is measured using a scintillation counter.[1]
-
pLDH Immunoassay: The activity of the parasite-specific lactate dehydrogenase (pLDH) is measured colorimetrically.[3]
-
-
Data Analysis: The results are expressed as the percentage of growth inhibition compared to drug-free control wells. IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal model using appropriate software.
In Vivo Antimalarial Efficacy (Rodent Model)
The curative antimalarial activity in vivo is typically assessed using the 4-day suppressive test (Peters' test) in a rodent malaria model (e.g., Plasmodium berghei or P. vinckei in mice).[1][2]
-
Animal Model: Groups of mice are used for the study.
-
Infection: On day 0, mice are inoculated intravenously or intraperitoneally with a standardized number of parasitized red blood cells (e.g., 1x10⁷ cells).
-
Drug Administration: The test compound is administered to the mice once daily for four consecutive days (day 0 to day 3). The drug can be administered via various routes, such as oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., chloroquine) are included.
-
Monitoring: On day 4, thin blood smears are prepared from the tail blood of each mouse. The slides are stained with Giemsa, and the percentage of parasitized erythrocytes (parasitemia) is determined by microscopic examination.
-
Data Analysis: The average parasitemia in the treated groups is compared to the vehicle-treated control group. The dose that suppresses parasitemia by 50% (ED₅₀) or 90% (ED₉₀) is then calculated.
Visualizations
Metabolic Pathway of Ferroquine
Caption: Metabolic conversion of Ferroquine to its primary and secondary metabolites.
Experimental Workflow for In Vitro Activity Testing
Caption: Standard workflow for determining the in vitro antimalarial IC50 values.
References
- 1. Synthesis and antimalarial activity in vitro of potential metabolites of ferrochloroquine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antimalarial ferroquine: from bench to clinic | Parasite [parasite-journal.org]
- 3. In vitro activity of ferroquine (SSR 97193) against Plasmodium falciparum isolates from the Thai-Burmese border - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The antimalarial ferroquine: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. mdpi.com [mdpi.com]
- 9. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CymitQuimica [cymitquimica.com]
Desmethyl Ferroquine: A Technical Overview of its Chemical Structure, Synthesis, and Antimalarial Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl ferroquine (SSR97213) is the principal and biologically active metabolite of ferroquine, a novel organometallic antimalarial agent.[1][2] Ferroquine itself was developed as a chloroquine analogue with the strategic incorporation of a ferrocene moiety to overcome chloroquine resistance.[3][4] this compound, a mono-N-demethylated derivative of its parent compound, has demonstrated significant efficacy against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite.[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action and the experimental methodologies used for its evaluation.
Chemical Structure and Physicochemical Properties
This compound is characterized by a 4-aminoquinoline core linked to a ferrocene group through a methylamino-methyl side chain. The key structural difference from ferroquine is the presence of a methylamino group (-NHCH₃) in place of a dimethylamino group (-N(CH₃)₂).
| Property | Value | Reference |
| IUPAC Name | 7-chloro-N-[[2-(methylaminomethyl)cyclopenta-2,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+) | [5] |
| Synonyms | Mono-N-demethylferroquine, SSR97213 | [5] |
| CAS Number | 903546-18-9 | [1][5] |
| Molecular Formula | C₂₂H₂₂ClFeN₃ | [1][5] |
| Molecular Weight | 419.73 g/mol | [1][5] |
| SMILES | CNCC1=CC=C[C-]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH-]1C=CC=C1.[Fe+2] | [5] |
| Appearance | Light yellow to yellow solid | [1] |
| Solubility | DMSO: 2.5 mg/mL (5.96 mM; requires sonication) H₂O: < 0.1 mg/mL (insoluble) | [1][6] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a convergent reductive amination process, as outlined in patent literature for ferroquine and its metabolites.[7][8][9] The general strategy involves the condensation of an appropriate aldehyde-amino ferrocene intermediate with 7-chloroquinolin-4-amine, followed by reduction of the resulting imine.
General Synthetic Scheme:
-
Preparation of the Aldehyde-Amino Ferrocene Intermediate: Synthesis of 1-(methylaminomethyl)-2-formyl-ferrocene. This key intermediate can be prepared from a suitable ferrocene precursor through a series of reactions involving formylation and aminomethylation.
-
Condensation: The aldehyde-amino ferrocene intermediate is condensed with 7-chloroquinolin-4-amine in a suitable solvent, such as toluene, often in the presence of an acid catalyst like p-toluenesulfonic acid, to form an imine intermediate.
-
Reduction: The imine is then reduced to the corresponding amine, this compound. A variety of reducing agents can be employed for this step, such as sodium borohydride in ethanol.
-
Purification: The final product is purified using standard techniques such as column chromatography and recrystallization to yield pure this compound.
Characterization
The structural confirmation of synthesized this compound would be performed using a combination of spectroscopic and spectrometric techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the presence and connectivity of all protons and carbons in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecule and confirm its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the final compound.
Antimalarial Activity
This compound exhibits potent in vitro activity against a wide range of P. falciparum strains, including those resistant to chloroquine.
| P. falciparum Strain | IC₅₀ (nM) | Reference |
| 3D7 (Chloroquine-sensitive) | 4.9 ± 0.9 | [10] |
| W2 (Chloroquine-resistant) | 12.0 ± 2.6 | [10] |
| Clinical Isolates (Thai-Burmese border, n=65) | 37.00 (95% CI: 34.32 - 39.89) | [11] |
| P. vivax (schizont maturation, n=52) | 77 (75% CIs: 14 - 205) | [12] |
Mechanism of Action: Inhibition of Heme Detoxification
The primary mechanism of action for this compound, similar to its parent compound and other 4-aminoquinolines, is the inhibition of heme detoxification within the malaria parasite's digestive vacuole.[13]
During its intraerythrocytic stage, the parasite digests large quantities of host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline pigment called hemozoin (β-hematin). This compound is believed to accumulate in the acidic digestive vacuole and interfere with this polymerization process. This leads to the buildup of toxic free heme, which in turn causes oxidative stress, damages cellular membranes, and ultimately leads to parasite death.
References
- 1. The antimalarial ferroquine: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase II pilot trial to evaluate safety and efficacy of ferroquine against early Plasmodium falciparum in an induced blood-stage malaria infection study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medipol.edu.tr [medipol.edu.tr]
- 4. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmv.org [mmv.org]
- 6. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of ferroquine enantiomers: first investigation of effects of metallocenic chirality upon antimalarial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US8497375B2 - Method of synthesis of ferroquine by convergent reductive amination - Google Patents [patents.google.com]
- 9. KR20130122709A - Method of synthesis of ferroquine by convergent reductive amination - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phytopharmajournal.com [phytopharmajournal.com]
- 13. In vitro activity of ferroquine (SSR 97193) against Plasmodium falciparum isolates from the Thai-Burmese border - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Desmethyl Ferroquine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethyl ferroquine (DMFQ), also known as SSR97213, is the principal and most active metabolite of the antimalarial drug ferroquine (FQ).[1][2][3][4][5][6] This organometallic compound demonstrates significant efficacy against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum, the deadliest malaria parasite.[1][5] The mechanism of action of this compound is multifactorial, primarily centered on the disruption of heme detoxification within the parasite's digestive vacuole, a pathway shared with its parent compound and other 4-aminoquinolines.[7][8] Emerging evidence also points to the generation of reactive oxygen species (ROS) as a key contributor to its parasiticidal activity, leading to oxidative stress and membrane damage. This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.
Metabolism of Ferroquine to this compound
Ferroquine undergoes hepatic metabolism primarily through N-demethylation to yield its major active metabolite, this compound.[1][3][9][10][11] This biotransformation is catalyzed by several cytochrome P450 isoforms, including CYP2C9, CYP2C19, CYP3A4, and to a lesser extent, CYP2D6.[1][3][9][11] this compound can be further metabolized to the less active N-di-desmethyl ferroquine.[9]
Core Mechanism of Action
The antimalarial activity of this compound is primarily attributed to its action within the acidic digestive vacuole of the Plasmodium parasite. Here, it disrupts the crucial process of heme detoxification and induces oxidative stress.
Inhibition of Hemozoin Formation
During its intraerythrocytic stage, the malaria parasite digests large amounts of host hemoglobin for nutrients, releasing toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this toxic heme into an inert crystalline structure called hemozoin. This compound, like other 4-aminoquinolines, is a weak base that accumulates in the acidic digestive vacuole.[12] It is proposed that DMFQ binds to heme, forming a complex that caps the growing hemozoin crystal, thereby preventing further polymerization.[13][14][15] The resulting accumulation of free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[8][12][16]
Generation of Reactive Oxygen Species (ROS)
A distinguishing feature of ferroquine and its active metabolite is the presence of the ferrocenyl moiety, which is implicated in the generation of reactive oxygen species (ROS).[2][8] Within the oxidative and acidic environment of the digestive vacuole, the ferrocene group can undergo redox cycling, leading to the production of cytotoxic hydroxyl radicals (•OH) and other ROS.[2][8][16] These highly reactive species can cause lipid peroxidation of the digestive vacuole membrane, leading to its permeabilization and the leakage of its contents into the parasite cytoplasm, triggering a cascade of events leading to cell death.[17][18][19][20]
Quantitative Data
The following table summarizes the in vitro antimalarial activity of this compound (SSR97213) against various strains of P. falciparum.
| Compound | P. falciparum Strain | Resistance Profile | IC50 (nM) | Reference(s) |
| This compound (SSR97213) | 3D7 | Chloroquine-Susceptible | 25.3 ± 4.5 | [3][10] |
| W2 | Chloroquine-Resistant | 37.0 ± 5.0 | [3][10] | |
| Clinical Isolates (Thailand) | Multi-drug Resistant | 37.00 (95% CI: 34.32-39.89) | [17] | |
| P. vivax Clinical Isolates | - | 77 (75% CI: 14-205) | [10] | |
| Ferroquine (for comparison) | 3D7 | Chloroquine-Susceptible | 10.5 ± 2.1 | [3][10] |
| W2 | Chloroquine-Resistant | 15.2 ± 3.4 | [3][10] | |
| Clinical Isolates (Thailand) | Multi-drug Resistant | 9.30 (95% CI: 8.69-9.96) | [17] | |
| P. vivax Clinical Isolates | - | 15 (75% CI: 12-20) | [10] | |
| Chloroquine (for comparison) | 3D7 | Chloroquine-Susceptible | 15.8 ± 3.2 | [3][10] |
| W2 | Chloroquine-Resistant | 285 ± 55 | [3][10] |
Experimental Protocols
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This protocol is adapted from established methods for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.[2][3][9][13][21]
Objective: To quantify the in vitro efficacy of this compound against P. falciparum.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, L-glutamine, and hypoxanthine)
-
Human erythrocytes (O+)
-
96-well black microplates with clear bottoms
-
This compound stock solution (in DMSO)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate.
-
Add 100 µL of the drug dilutions to the assay plate. Include drug-free wells (negative control) and wells with a known antimalarial (e.g., chloroquine) as a positive control.
-
Prepare a parasite suspension at 2% parasitemia and 2% hematocrit in complete culture medium.
-
Add 100 µL of the parasite suspension to each well of the drug-dosed plate.
-
Incubate the plate for 72 hours at 37°C in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator.
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I (diluted 1:5000) to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure fluorescence using a plate reader.
-
Calculate IC50 values by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.
Heme Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the formation of β-hematin, a synthetic form of hemozoin.[14][16][22][23][24][25][26]
Objective: To determine the inhibitory effect of this compound on heme polymerization.
Materials:
-
Hemin chloride
-
Sodium acetate buffer (0.5 M, pH 4.8)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Plate shaker
-
Spectrophotometer
Procedure:
-
Prepare a solution of hemin chloride in DMSO.
-
In a 96-well plate, add serial dilutions of this compound.
-
Add the hemin solution to each well.
-
Initiate the polymerization by adding sodium acetate buffer.
-
Incubate the plate at 37°C for 18-24 hours with gentle shaking.
-
After incubation, centrifuge the plate and discard the supernatant.
-
Wash the pellet with DMSO to remove unreacted hemin.
-
Dissolve the β-hematin pellet in 0.1 M NaOH.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Detection of Reactive Oxygen Species (ROS)
This protocol utilizes a cell-permeant fluorescent probe to detect the generation of ROS in P. falciparum.[5][8][12][16][19][21][22][27][28]
Objective: To qualitatively and quantitatively assess the induction of ROS by this compound in parasites.
Materials:
-
P. falciparum culture
-
CellROX™ Deep Red or Green Reagent (or similar ROS-sensitive probe)
-
SYTO™ 16 Green Fluorescent Nucleic Acid Stain (for parasite identification)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat synchronized parasite cultures with this compound at various concentrations for a defined period (e.g., 4 hours).
-
Wash the cells with PBS.
-
Resuspend the cells in PBS containing 5 µM CellROX™ reagent and incubate for 30 minutes at 37°C.[21]
-
For co-staining, add SYTO™ 16 to a final concentration of 40 nM during the last 5-10 minutes of incubation.[21]
-
Wash the cells twice with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy to quantify the fluorescence intensity of the ROS probe in the parasite-infected erythrocytes.
Resistance and Cross-Resistance
A significant advantage of ferroquine and this compound is their activity against chloroquine-resistant parasite strains.[1][12] Chloroquine resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which expels the drug from the digestive vacuole. While there can be a weak correlation observed between the in vitro activities of ferroquine and chloroquine, this is not considered indicative of clinical cross-resistance.[14][17][18] The unique structural features of ferroquine and its metabolite, particularly the bulky ferrocenyl group, are thought to hinder their recognition and transport by PfCRT, allowing them to accumulate in the digestive vacuole of resistant parasites.[12]
Conclusion
This compound is a potent antimalarial metabolite with a dual mechanism of action that effectively targets both chloroquine-susceptible and -resistant P. falciparum. Its ability to inhibit hemozoin formation and generate reactive oxygen species within the parasite's digestive vacuole underscores its potential as a valuable component in future antimalarial therapies. Further research into the precise molecular interactions and the full spectrum of its effects on parasite physiology will continue to refine our understanding of this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. The antimalarial ferroquine: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of ferroquine (SSR97193) in animal and human hepatic models and antimalarial activity of major metabolites on Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Reactive Oxygen Species as the Brainbox in Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] IN VITRO METABOLISM OF FERROQUINE (SSR97193) IN ANIMAL AND HUMAN HEPATIC MODELS AND ANTIMALARIAL ACTIVITY OF MAJOR METABOLITES ON PLASMODIUM FALCIPARUM | Semantic Scholar [semanticscholar.org]
- 11. Physicochemical Properties [tdec.cmu.edu.tw]
- 12. emulatebio.com [emulatebio.com]
- 13. Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Origin of reactive oxygen species in erythrocytes infected with Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug-induced permeabilization of parasite's digestive vacuole is a key trigger of programmed cell death in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of ferrocenyl phosphines as potent antimalarials targeting the digestive vacuole function of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Oxidative Stress and Pathogenesis in Malaria [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Plasmodium falciparum uses vitamin E to avoid oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of Inducers, Incubation Time and Heme Concentration on IC50 Value Variation in Anti-heme Crystallization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Novel insights into heme binding to hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. tools.thermofisher.com [tools.thermofisher.com]
- 28. encyclopedia.pub [encyclopedia.pub]
Desmethyl Ferroquine: A Technical Whitepaper on its Antimalarial Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl ferroquine (DMFQ), also known as SSR97213, is the principal and active metabolite of ferroquine (FQ), a novel 4-aminoquinoline organometallic antimalarial compound. Ferroquine itself has demonstrated significant activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. As the major metabolite, this compound plays a crucial role in the overall and sustained antimalarial efficacy of its parent compound. This technical guide provides an in-depth overview of the antimalarial properties of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing important pathways and workflows.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, including its in vitro antimalarial activity and pharmacokinetic profile. For comparative purposes, data for the parent compound, ferroquine, and the standard antimalarial, chloroquine, are also included where available.
Table 1: In Vitro Antimalarial Activity of this compound and Comparators
| Compound | P. falciparum Strain | Susceptibility | IC50 (nM) | Reference |
| This compound (SSR97213) | Field Isolates (Thai-Burmese border) | Multi-drug resistant | 37.0 (95% CI: 34.32 - 39.89) | [1] |
| W2 | CQR | < 45 | [2] | |
| 3D7 | CQS | < 45 | [2] | |
| Ferroquine (FQ) | Field Isolates (Thai-Burmese border) | Multi-drug resistant | 9.30 (95% CI: 8.69 - 9.96) | [1] |
| W2 | CQR | Significantly lower than CQ | [2] | |
| 3D7 | CQS | Significantly lower than CQ | [2] | |
| Chloroquine (CQ) | Field Isolates (Thai-Burmese border) | Multi-drug resistant | 340.75 (95% CI: 304.04 - 381.89) | [1] |
Note: The in vitro activity of this compound is significant, particularly against chloroquine-resistant strains, although it is generally four times less active than its parent compound, ferroquine.[1]
Table 2: Pharmacokinetic Properties of this compound and Ferroquine
| Compound | Parameter | Value | Species | Reference |
| This compound (SSR97213) | Apparent terminal half-life (t½) | ~31 days | Human | [3] |
| Ferroquine (FQ) | Apparent terminal half-life (t½) | ~16 days | Human | [3] |
Note: this compound exhibits a significantly longer half-life than ferroquine, contributing to the prolonged prophylactic effect of the parent drug.[2]
Table 3: Cytotoxicity Data
Specific CC50 values for this compound were not available in the reviewed literature. However, the cytotoxicity of the parent compound, ferroquine, has been evaluated. It is generally accepted that for a promising antimalarial lead, the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50 or IC50), should be greater than 100.
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| Ferroquine (FQ) | Chinese Hamster Ovarian (CHO) | Data not explicitly provided, but SI values are high | 101 - 2227 (relative to NF54 and Dd2 strains) | [4] |
Experimental Protocols
This section details the methodologies for key experiments relevant to the evaluation of the antimalarial properties of this compound.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a common method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine. Cultures are kept at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations.
-
Assay Plate Preparation: In a 96-well microtiter plate, the serially diluted compound is added in triplicate. Control wells containing no drug and wells with a known antimalarial (e.g., chloroquine) are also included.
-
Parasite Inoculation: A synchronized parasite culture (typically at the ring stage) is diluted to a final parasitemia of 0.5-1% and a hematocrit of 2% and added to each well.
-
Incubation: The plate is incubated for 72 hours under the standard culture conditions.
-
Lysis and Staining: After incubation, the plate is frozen at -80°C to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with parasitic DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is determined by non-linear regression analysis.
In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test in Mice)
This standard test evaluates the ability of a compound to suppress parasitemia in a murine malaria model.
-
Animal Model: Swiss albino or other suitable mouse strains are used. The animals are housed under standard laboratory conditions.
-
Parasite Strain: A rodent malaria parasite, such as Plasmodium berghei, is used for infection.
-
Infection: Mice are inoculated intraperitoneally with a standardized dose of parasitized red blood cells (e.g., 1 x 10^7 infected erythrocytes).
-
Drug Administration: The test compound, this compound, is formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water). The compound is administered orally or by another appropriate route once daily for four consecutive days, starting a few hours after infection. A control group receives the vehicle only, and a positive control group receives a standard antimalarial drug like chloroquine.
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.
-
Data Analysis: The average parasitemia in the treated groups is compared to the vehicle control group to calculate the percentage of parasite suppression. The dose required to achieve 50% suppression (ED50) can be determined by testing a range of doses.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the general toxicity of a compound on a mammalian cell line.
-
Cell Culture: A suitable mammalian cell line (e.g., HepG2, CHO) is cultured in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The test compound, this compound, is serially diluted in culture medium and added to the wells. Control wells with no compound are included.
-
Incubation: The plate is incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: After a few hours of incubation with MTT, the medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The 50% cytotoxic concentration (CC50) is determined by plotting cell viability against the compound concentration.
Visualizations
Metabolic Pathway of Ferroquine
Caption: Metabolic conversion of Ferroquine to its primary active metabolite, this compound.
Experimental Workflow for In Vitro Antiplasmodial Assay
Caption: Workflow for determining the in vitro antiplasmodial activity of this compound.
Conclusion
This compound is a key contributor to the antimalarial efficacy of its parent drug, ferroquine. Its significant in vitro activity against both chloroquine-sensitive and -resistant strains of P. falciparum, combined with its remarkably long half-life, underscores its importance in the sustained therapeutic and prophylactic action of ferroquine. While further studies are needed to fully elucidate its cytotoxicity profile and in vivo efficacy as a standalone agent, the existing data strongly support its role as a critical active metabolite in the fight against malaria. This technical guide provides a foundational understanding for researchers and drug development professionals working on the next generation of antimalarial therapies.
References
Desmethyl Ferroquine: An In-depth Technical Guide on its Activity Against Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl ferroquine (DMFQ), also known as mono-N-demethyl ferroquine or SSR97213, is the major and pharmacologically active metabolite of the novel antimalarial drug, ferroquine (FQ, SSR97193).[1][2] Ferroquine, an organometallic compound developed to overcome widespread chloroquine (CQ) resistance, undergoes metabolic N-demethylation to form DMFQ.[3][4] This metabolite significantly contributes to the overall and sustained antimalarial activity observed after the administration of ferroquine, exhibiting a longer terminal half-life than its parent compound.[1][2][5] This document provides a comprehensive overview of the in vitro activity of this compound against Plasmodium falciparum, its metabolic generation, and putative mechanisms of action.
In Vitro Antiplasmodial Activity
This compound demonstrates potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. Its efficacy, while slightly reduced compared to the parent compound ferroquine, remains significantly higher than that of chloroquine, particularly against resistant strains.[3]
Table 1: Comparative In Vitro Activity (IC50) of this compound and Related Compounds against P. falciparum Strains
| Compound | Strain | Chloroquine Susceptibility | IC50 (nM) | Reference(s) |
| This compound (DMFQ) | 3D7 | Sensitive | < 45 | [5] |
| W2 | Resistant | < 45 | [5] | |
| Thai Border Isolates (n=64) | Multi-drug Resistant | 37.0 (95% CI: 34.3-39.9) | [6][7] | |
| Ferroquine (FQ) | 3D7 | Sensitive | 10-30 | [6][8] |
| W2 | Resistant | 10-30 | [6][8] | |
| Thai Border Isolates (n=65) | Multi-drug Resistant | 9.3 (95% CI: 8.7-10.0) | [7] | |
| Chloroquine (CQ) | 3D7 | Sensitive | ~20 | [3] |
| W2 | Resistant | > 200 | [3] |
Note: IC50 values can vary between studies due to different experimental conditions.
Metabolic Pathway of Ferroquine to this compound
Ferroquine is primarily metabolized in the liver via an oxidative N-dealkylation pathway.[4][5] This process is catalyzed by several cytochrome P450 (CYP) isoforms, including CYP2C9, CYP2C19, CYP3A4, and potentially CYP2D6 in some individuals.[3][9] The major metabolic route involves the removal of one methyl group from the terminal nitrogen atom of the side chain to produce the active mono-N-desmethyl ferroquine (DMFQ). A subsequent demethylation can occur to form the di-N,N-desmethyl ferroquine (di-DMFQ), which has substantially lower antimalarial activity.[1][4]
References
- 1. Pharmacokinetics of Ferroquine, a Novel 4-Aminoquinoline, in Asymptomatic Carriers of Plasmodium falciparum Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ferrocene Conjugates of Chloroquine and other Antimalarials: the Development of Ferroquine, a New Antimalarial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The antimalarial ferroquine: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of ferroquine (SSR 97193) against Plasmodium falciparum isolates from the Thai-Burmese border - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferroquine and its derivatives: New generation of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Preliminary In Vitro Profile of Desmethyl Ferroquine: A Technical Review
An in-depth analysis of the early-stage laboratory studies of desmethyl ferroquine (SSR97213), the primary active metabolite of the antimalarial agent ferroquine. This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the foundational in vitro data, experimental methodologies, and metabolic context of this significant compound.
Executive Summary
This compound (DMFQ), also known as mono-N-demethyl ferroquine or SSR97213, is the major and active metabolite of ferroquine (FQ).[1][2] Preliminary in vitro investigations have been crucial in characterizing its antimalarial potential. These studies reveal that this compound exhibits potent activity against both chloroquine-susceptible (CQ-S) and, notably, chloroquine-resistant (CQ-R) strains of Plasmodium falciparum.[3] While its activity is slightly decreased compared to the parent compound, ferroquine, it remains significantly more potent than chloroquine, particularly against resistant strains.[4][5] This suggests that this compound substantially contributes to the overall therapeutic efficacy of ferroquine and possesses a long half-life, potentially contributing to a prolonged post-treatment protective effect.[1][6]
Quantitative In Vitro Activity
The antimalarial potency of this compound has been quantified against various P. falciparum strains. The following tables summarize the available 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) data, comparing its activity to that of its parent compound, ferroquine, and the conventional antimalarial, chloroquine.
Table 1: In Vitro Antimalarial Activity of this compound and Comparator Compounds against P. falciparum Strains
| Compound | P. falciparum Strain | IC50 (nM) | IC90 (nM) | Reference(s) |
| This compound | 3D7 (CQ-S) | 15.1 ± 2.6 | 24.3 ± 4.2 | [7] |
| W2 (CQ-R) | 16.2 ± 3.4 | 44.2 ± 11.5 | [7] | |
| Ferroquine | 3D7 (CQ-S) | 10.2 ± 2.1 | 15.2 ± 3.1 | [7] |
| W2 (CQ-R) | 11.5 ± 2.9 | 20.1 ± 4.5 | [7] | |
| Chloroquine | 3D7 (CQ-S) | 25.3 ± 5.4 | 40.1 ± 8.7 | [7] |
| W2 (CQ-R) | 355.2 ± 75.1 | 580.4 ± 121.3 | [7] |
Table 2: Cytotoxicity Data
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| This compound | HFF | 38.22 ± 15.55 | 71 | [8] |
Note: The Selectivity Index (SI) is calculated as CC50 / IC50 (against T. gondii in the cited study, providing an indication of selectivity).
Experimental Protocols
The in vitro activity of this compound was primarily assessed using standardized parasite growth inhibition assays. The methodologies employed are detailed below.
In Vitro Antimalarial Susceptibility Testing
A common method for determining the IC50 values is the [3H]-hypoxanthine incorporation assay, which measures the inhibition of parasite nucleic acid synthesis.
Protocol: [3H]-Hypoxanthine Incorporation Assay
-
Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human red blood cells at a specified parasitemia and hematocrit in RPMI 1640 medium supplemented with human serum and hypoxanthine.[9]
-
Drug Preparation: Test compounds (this compound, ferroquine, chloroquine) are serially diluted in culture medium.
-
Assay Plate Preparation: The diluted compounds are added to 96-well microtiter plates.
-
Parasite Inoculation: Infected red blood cells are added to each well to achieve a final parasitemia of approximately 0.1-0.5%.
-
Incubation: The plates are incubated for 42-48 hours in a controlled atmosphere with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[10][11]
-
Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.
-
Harvesting and Scintillation Counting: The cells are harvested onto filter mats, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The counts are expressed as a percentage of the untreated control, and IC50 values are determined by non-linear regression analysis of the dose-response curves.
Another method mentioned for assessing antimalarial drug susceptibility is the double-site enzyme-linked pLDH immunodetection (DELI) assay.[11]
Cytotoxicity Assay
The cytotoxicity of this compound was evaluated to determine its selectivity for the parasite over mammalian cells.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human Foreskin Fibroblasts (HFF) are seeded in 96-well plates and allowed to adhere overnight.[8]
-
Compound Addition: The cells are incubated with various concentrations of the test compound for 72 hours.[8]
-
MTT Incubation: The culture medium is replaced with a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and the plate is incubated for 4 hours.[8]
-
Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Visualized Pathways and Workflows
Metabolic Pathway of Ferroquine
Ferroquine undergoes oxidative metabolism in the liver, primarily through N-demethylation, to form this compound. This process is catalyzed by several cytochrome P450 enzymes.[4][7]
Caption: Metabolic conversion of Ferroquine to its primary active metabolite, this compound.
Experimental Workflow for In Vitro Antimalarial Assay
The general workflow for assessing the in vitro antimalarial activity of compounds like this compound follows a standardized procedure from parasite culture to data analysis.
Caption: Standard workflow for the [3H]-hypoxanthine incorporation antimalarial susceptibility assay.
Conclusion
The preliminary in vitro data for this compound strongly support its role as a key contributor to the antimalarial activity of its parent drug, ferroquine. Its significant potency against chloroquine-resistant P. falciparum strains underscores its potential relevance in overcoming drug resistance.[12] While slightly less active than ferroquine itself, its favorable activity profile and longer half-life are promising attributes.[1][4] Further comprehensive studies, including mechanism of action and potential for resistance development, are warranted to fully elucidate the therapeutic potential of this important metabolite.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Pharmacokinetics of Ferroquine, a Novel 4-Aminoquinoline, in Asymptomatic Carriers of Plasmodium falciparum Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro metabolism of ferroquine (SSR97193) in animal and human hepatic models and antimalarial activity of major metabolites on Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] IN VITRO METABOLISM OF FERROQUINE (SSR97193) IN ANIMAL AND HUMAN HEPATIC MODELS AND ANTIMALARIAL ACTIVITY OF MAJOR METABOLITES ON PLASMODIUM FALCIPARUM | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.plos.org [journals.plos.org]
- 9. mmv.org [mmv.org]
- 10. The antimalarial ferroquine: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activity of ferroquine (SSR 97193) against Plasmodium falciparum isolates from the Thai-Burmese border - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
Desmethyl Ferroquine: A Key Metabolite in the Antimalarial Action of Ferroquine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ferroquine (FQ, SSR97193) is a promising organometallic antimalarial agent that has demonstrated significant efficacy against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum. A crucial aspect of its pharmacological profile is its biotransformation into active metabolites. This technical guide provides a comprehensive overview of desmethyl ferroquine (SSR97213), the major and pharmacologically active metabolite of ferroquine. We will delve into its metabolic pathway, quantitative pharmacological data, and the experimental protocols used for its characterization, offering valuable insights for researchers, scientists, and drug development professionals in the field of antimalarial drug discovery.
Metabolic Pathway of Ferroquine to this compound
Ferroquine undergoes oxidative metabolism primarily in the liver, leading to the formation of several metabolites. The major metabolic pathway involves the N-demethylation of the terminal nitrogen atom of the side chain, resulting in the formation of this compound (also referred to as N-monodemethylated ferroquine, DMFQ, or SSR97213).[1][2][3] This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, with isoforms CYP2C9, CYP2C19, and CYP3A4 being the main contributors.[3][4] Some studies also suggest a possible role for CYP2D6 in certain individuals.[3][4]
Further metabolism can occur, leading to the formation of a di-N,N-demethylated metabolite.[3] However, this compound is considered the principal active metabolite, contributing significantly to the overall antimalarial efficacy of the parent drug.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the metabolism and antimalarial activity of ferroquine and this compound.
Table 1: In Vitro Metabolism of Ferroquine in Liver Microsomes
| Species | Ferroquine Disappearance (% remaining after 60 min) | This compound Formation (pmol/min/mg protein) | Reference |
| Human | ~70% | ~5 | --INVALID-LINK-- |
| Monkey | ~20% | ~25 | --INVALID-LINK-- |
| Rat | ~10% | ~35 | --INVALID-LINK-- |
| Mouse | ~5% | ~45 | --INVALID-LINK-- |
| Dog | ~80% | ~2 | --INVALID-LINK-- |
Table 2: In Vitro Antimalarial Activity (IC50, nM)
| Compound | P. falciparum 3D7 (CQ-susceptible) | P. falciparum W2 (CQ-resistant) | Reference |
| Ferroquine | 10.5 ± 2.1 | 15.3 ± 3.4 | --INVALID-LINK-- |
| This compound | 23.7 ± 4.5 | 38.6 ± 7.2 | --INVALID-LINK-- |
| Chloroquine | 8.9 ± 1.5 | 256 ± 45 | --INVALID-LINK-- |
Table 3: Human Pharmacokinetic Parameters
| Parameter | Ferroquine | This compound | Reference |
| Tmax (h) | 4 - 8 | 4 - 12 | --INVALID-LINK-- |
| Cmax (ng/mL) | 143 - 220 (400-800 mg repeated dose, Day 1) | 48.5 - 130 (400-800 mg repeated dose, Day 1) | --INVALID-LINK-- |
| AUC (ng·h/mL) | 1,730 - 3,490 (400-800 mg repeated dose, Day 1) | 920 - 2,100 (400-800 mg repeated dose, Day 1) | --INVALID-LINK-- |
| Half-life (t1/2, days) | 10.9 - 16 | 23.8 - 31 | --INVALID-LINK--, --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.
In Vitro Metabolism Studies
The in vitro metabolism of ferroquine is typically investigated using liver microsomes from various species, including humans.
1. Microsome Preparation: Liver microsomes are prepared from fresh or frozen liver tissue by differential centrifugation. The tissue is homogenized in a buffer solution, and the homogenate is subjected to a series of centrifugation steps to isolate the microsomal fraction, which is rich in CYP enzymes.
2. Incubation Conditions: Ferroquine is incubated with liver microsomes (typically 0.5-1 mg/mL protein concentration) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) at 37°C. The reaction is initiated by the addition of an NADPH-generating system or NADPH.
3. Reaction Termination and Sample Preparation: At various time points, the reaction is stopped by adding a quenching solvent, such as acetonitrile. The samples are then centrifuged to precipitate the proteins, and the supernatant is collected for analysis.
4. Analytical Method: The concentrations of ferroquine and its metabolites in the supernatant are determined using analytical techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[1] These methods allow for the separation and quantification of the parent drug and its metabolites.
In Vitro Antimalarial Activity Assay (pLDH Assay)
The antimalarial activity of ferroquine and this compound is commonly assessed using a parasite lactate dehydrogenase (pLDH) assay.
1. Parasite Culture: P. falciparum strains (e.g., chloroquine-susceptible 3D7 and chloroquine-resistant W2) are cultured in vitro in human erythrocytes using standard culture medium (e.g., RPMI 1640 supplemented with serum and hypoxanthine). The parasite cultures are synchronized to the ring stage before drug exposure.
2. Drug Treatment: The test compounds (ferroquine, this compound, and reference antimalarials) are serially diluted and added to the parasite cultures in 96-well plates. The plates are then incubated for a period of 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
3. pLDH Assay: After incubation, the parasite viability is assessed by measuring the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH). The cells are lysed, and a reaction mixture containing the pLDH substrate (lactate) and a chromogenic substrate is added. The pLDH enzyme catalyzes the reduction of NAD+ to NADH, which in turn reduces the chromogenic substrate, leading to a color change that is measured spectrophotometrically.
4. Data Analysis: The optical density (OD) values are used to determine the percentage of parasite growth inhibition at each drug concentration. The 50% inhibitory concentration (IC50) is then calculated by non-linear regression analysis of the dose-response curves.
Conclusion
This compound is a critical component in the overall antimalarial profile of ferroquine. Its significant in vitro activity against both drug-sensitive and drug-resistant P. falciparum strains, coupled with its prolonged half-life in humans, underscores its importance in the sustained therapeutic effect of the parent drug. A thorough understanding of its formation, pharmacological properties, and the methodologies used for its characterization is paramount for the continued development and optimization of ferroquine-based antimalarial therapies. This guide provides a foundational resource for researchers and drug developers, consolidating key data and protocols to facilitate further investigation into this important metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of the lactate dehydrogenase activity of Plasmodium falciparum as an assessment of parasitemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.iec.gov.br [scielo.iec.gov.br]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of Ferroquine, a Novel 4-Aminoquinoline, in Asymptomatic Carriers of Plasmodium falciparum Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic Analysis of Desmethyl Ferroquine: A Technical Guide
Abstract
Desmethyl ferroquine (DMFQ), the primary N-demethylated metabolite of the potent antimalarial agent ferroquine (FQ), exhibits significant antiplasmodial activity and a longer biological half-life than its parent compound.[1][2] Consequently, its thorough characterization is imperative for comprehensive pharmacokinetic, pharmacodynamic, and drug metabolism studies. This technical guide provides an in-depth overview of the core spectroscopic techniques utilized for the analysis and characterization of this compound. It includes detailed experimental protocols, tabulated quantitative data, and workflow visualizations to support researchers and scientists in the field of drug development.
Introduction
Ferroquine (FQ, SSR97193) is a promising organometallic antimalarial drug developed to combat chloroquine-resistant strains of Plasmodium falciparum.[2][3] Its metabolic pathway primarily involves N-dealkylation, leading to the formation of N-desmethyl-ferroquine (DMFQ) and subsequently N-di-desmethyl-ferroquine.[1][4] These metabolites, particularly DMFQ, are not mere byproducts; they retain substantial antimalarial efficacy and are found in significant concentrations in the blood after FQ administration.[2][4] Understanding the structural and spectral properties of DMFQ is therefore crucial for evaluating the overall therapeutic profile of ferroquine.
This guide focuses on the key spectroscopic methods for identifying and quantifying DMFQ: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone technique for identifying and quantifying drug metabolites due to its high sensitivity and specificity. Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is particularly well-suited for analyzing compounds like this compound in complex biological matrices.
Experimental Protocol: LC-ESI-MS/MS
The following protocol is adapted from methodologies used for the analysis of ferroquine and its metabolites in human hepatic models.[5]
-
Sample Preparation: Incubate ferroquine with human hepatic models (e.g., microsomes or hepatocytes) to generate metabolites. Terminate the reaction and extract the compounds using a suitable organic solvent.
-
Chromatographic Separation (HPLC):
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Maintained at a constant rate suitable for the column dimensions.
-
Injection Volume: A small, precise volume of the extracted sample is injected.
-
-
Mass Spectrometric Detection (ESI-MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is effective for these basic compounds.
-
MS Scan: A full scan is performed to identify the precursor (parent) ions of the compounds of interest.
-
MS/MS Scan: The precursor ion corresponding to this compound is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern (product ions).
-
Data Presentation: Mass Spectrometry
The primary data obtained from MS analysis includes the mass-to-charge ratio (m/z) of the parent ion and its major fragments.
| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| This compound (DMFQ) | 504.1 | Specific fragment data not detailed in search results | [5] |
| Ferroquine (FQ) | 518.1 | 445.1, 390.1, 255.1 | [5] |
Note: While the precursor ion for DMFQ is identified, detailed public data on its specific MS/MS fragmentation is limited. The fragmentation pattern is expected to be similar to ferroquine, involving cleavage of the side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. While obtaining sufficient quantities of a metabolite for NMR analysis can be challenging, it is essential for confirming the precise structure, including the site of demethylation. The synthesis of a this compound standard is often required for full characterization.[5]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve a purified sample of synthetic this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Acquisition: Standard proton NMR spectra are acquired. Techniques such as COSY and HSQC can be used for more detailed structural assignments.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and referenced (typically to TMS at 0.00 ppm).
Data Presentation: ¹H NMR
Specific ¹H NMR chemical shift data for this compound is not available in the provided search results. However, the spectrum would be expected to be very similar to that of ferroquine, with the notable absence of one N-methyl singlet signal and potential shifts in the adjacent methylene protons. For context, the ¹H NMR spectrum of a related ruthenoquine analog showed two sets of signals, indicating the presence of conformational isomers.[5]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for studying interactions in different environments. The quinoline and ferrocene moieties in this compound are strong chromophores.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or buffered aqueous solution) using quartz cuvettes.
-
Instrument: A dual-beam UV-Vis spectrophotometer is used.
-
Measurement: Scan a range of wavelengths (e.g., 190-1100 nm) to identify the wavelengths of maximum absorbance (λmax).[6] A blank containing only the solvent is used for baseline correction.
-
Analysis: The absorbance values can be used for quantitative analysis based on the Beer-Lambert law, provided a calibration curve is established.
Data Presentation: UV-Vis Spectroscopy
Studies on ferroquine show characteristic absorption bands that are sensitive to pH and solvent polarity, a behavior expected to be mirrored by this compound.[7]
| Compound | Solvent/Condition | λmax (nm) | Reference |
| Ferroquine (FQ) | Aqueous, pH 7.00 | ~257, with other transitions visible | [7] |
| Ferroquine (FQ) | Aqueous, pH 5.13 | ~244, ~340, with shifts indicating protonation | [7] |
Note: The UV-Vis spectrum of this compound is predicted to be very similar to that of ferroquine, as the demethylation of the side chain has a minimal effect on the main chromophores (quinoline and ferrocene).
Visualizations: Workflows and Pathways
Metabolic Pathway of Ferroquine
Caption: Metabolic conversion of Ferroquine to its primary and secondary demethylated metabolites.[1][4]
Experimental Workflow for Metabolite Analysis
Caption: General experimental workflow for the identification of this compound from in vitro models.
Conclusion
The spectroscopic analysis of this compound is fundamental to understanding the complete pharmacological profile of its parent drug, ferroquine. Mass spectrometry serves as the primary tool for its sensitive detection and identification in biological systems. While detailed public data for NMR and UV-Vis spectroscopy of the isolated metabolite are scarce, the principles and expected outcomes can be reliably inferred from the extensive studies on ferroquine. The methodologies and data presented in this guide provide a solid foundation for researchers engaged in the development and metabolic analysis of this important class of antimalarial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The antimalarial ferroquine: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroquine and its derivatives: New generation of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferrocene Conjugates of Chloroquine and other Antimalarials: the Development of Ferroquine, a New Antimalarial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigations on the Novel Antimalarial Ferroquine in Biomimetic Solutions Using Deep UV Resonance Raman Spectroscopy and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Desmethyl Ferroquine: A Technical Guide
Introduction
Desmethyl ferroquine (DMFQ), also known by its laboratory code SSR97213, is the primary and pharmacologically active metabolite of Ferroquine (FQ).[1][2] Ferroquine, an organometallic derivative of chloroquine, was developed to overcome widespread resistance to existing antimalarial drugs.[3][4] As the major circulating metabolite with a longer half-life than its parent compound, a thorough understanding of the physicochemical properties of this compound is critical for drug development professionals, scientists, and researchers in the field of antimalarial chemotherapy.[2][5][6] This document provides a comprehensive overview of these properties, including detailed experimental methodologies and visual representations of key pathways and workflows.
Core Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound, with its parent compound, Ferroquine, included for comparative analysis.
| Property | This compound (DMFQ) | Ferroquine (FQ) | Reference |
| Molecular Formula | C22H22ClFeN3 | C23H24ClFeN3 | [1] |
| Molecular Weight | 419.73 g/mol | 433.75 g/mol | [1] |
| Solubility (In Vitro) | DMSO: 2.5 mg/mL (5.96 mM) (ultrasonication may be required) H₂O: < 0.1 mg/mL (insoluble) | DMSO: 20 mg/mL H₂O: 10 mg/mL | [1][7] |
| Biological Half-Life (t½) | ~31.4 days | ~15.9 days | [1][2] |
| pKa | Data not explicitly available | pKa1 = 8.19 pKa2 = 6.99 | [3][8][9][10] |
| Lipophilicity (log D) | Data not explicitly available | pH 7.4: 2.95 pH 5.2: -0.77 | [9][10][11] |
| Biological Activity | Potent activity against chloroquine-susceptible and resistant P. falciparum strains. | Potent activity against chloroquine-susceptible and resistant P. falciparum strains. | [1][2] |
Experimental Protocols and Methodologies
Detailed experimental protocols are essential for the accurate determination of physicochemical properties. The following sections describe the standard methodologies employed for the key parameters.
Solubility Determination
The solubility of a compound is a critical factor influencing its absorption and bioavailability.
-
Methodology: A common method for determining thermodynamic solubility is the shake-flask method.
-
An excess amount of the compound (e.g., this compound) is added to a specific solvent system (e.g., DMSO, water, or a buffered solution).
-
The suspension is agitated or shaken at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The results for DMFQ indicate it is poorly soluble in water but shows moderate solubility in DMSO.[1]
-
Lipophilicity Measurement (log D)
Lipophilicity, often expressed as the distribution coefficient (log D) at a specific pH, is a key indicator of a drug's ability to cross biological membranes.
-
Methodology: The octanol-water partition coefficient is the standard measure.
-
A solution of the compound is prepared in a biphasic system of n-octanol and a buffered aqueous solution (e.g., pH 7.4 to simulate cytosolic pH or pH 5.2 to simulate the parasite's digestive vacuole).[9][10][11]
-
The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is achieved.
-
The phases are separated, and the concentration of the compound in each phase is measured, typically by HPLC or UV-Vis spectroscopy.
-
The log D value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
pKa Determination
The acid dissociation constant (pKa) defines the ionization state of a compound at a given pH, which affects its solubility, permeability, and target binding.
-
Methodology: Potentiometric titration is a widely used and accurate method.
-
The compound is dissolved in a solvent (often with a co-solvent like methanol or DMSO for compounds with low aqueous solubility).
-
A standardized acid or base titrant is added incrementally to the solution.
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve is generated by plotting pH versus the volume of titrant added.
-
Visualizations: Pathways and Workflows
Metabolic Pathway of Ferroquine
Ferroquine is metabolized in the liver primarily through a dealkylation pathway. This process is mediated by cytochrome P450 enzymes and results in the formation of this compound (DMFQ) and subsequently Di-desmethyl Ferroquine (di-DMFQ).[5][6][11]
Caption: Metabolic conversion of Ferroquine to its primary active metabolite.
General Workflow for Physicochemical Profiling
The characterization of a new chemical entity like this compound follows a logical workflow to establish its fundamental drug-like properties.
Caption: Standard experimental workflow for physicochemical characterization.
Proposed Mechanism of Action
The antimalarial action of this compound, similar to its parent compound, is believed to involve disruption of heme detoxification within the parasite's digestive vacuole.[12]
Caption: Inhibition of hemozoin formation by this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ferroquine and its derivatives: New generation of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antimalarial ferroquine: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ferroquine ≥98% (HPLC) | 185055-67-8 [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Insights into the mechanism of action of ferroquine. Relationship between physicochemical properties and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ferroquine, an Ingenious Antimalarial Drug –Thoughts on the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ferrocene Conjugates of Chloroquine and other Antimalarials: the Development of Ferroquine, a New Antimalarial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | CymitQuimica [cymitquimica.com]
Methodological & Application
Application Notes and Protocols: In Vitro Culture of P. falciparum with Desmethyl Ferroquine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroquine (FQ, SSR97193) is a promising organometallic antimalarial compound effective against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.[1][2] In vivo, ferroquine is metabolized by cytochrome P450 enzymes (primarily CYP2C9, 3A4, and 2D6) into active metabolites.[3][4] The principal and most significant of these is mono-N-desmethyl ferroquine (also known as N-desmethyl-ferroquine, SSR97213, or SR97213A).[5][6][7] This metabolite demonstrates substantial antimalarial activity and possesses a longer half-life than its parent compound, contributing significantly to the overall therapeutic effect of ferroquine.[5][8]
These application notes provide a summary of the in vitro activity of desmethyl ferroquine against P. falciparum and detailed protocols for its evaluation using standard parasite culture and drug susceptibility assays.
Mechanism of Action
The mechanism of action for this compound is believed to mirror that of its parent compound, ferroquine. This involves accumulation in the parasite's acidic food vacuole, where it inhibits the polymerization of toxic heme into inert hemozoin.[2][9] Additionally, the ferrocenyl moiety is capable of generating hydroxyl radicals, which can lead to the breakdown of the digestive vacuole membrane, contributing to parasite death.[10][11] This dual mechanism is thought to be key to its efficacy against chloroquine-resistant strains.
Caption: Proposed mechanism of action for this compound.
Quantitative Data: In Vitro Antimalarial Activity
The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the in vitro activity of this compound (SSR97213/SR97213A) against various P. falciparum strains compared to its parent compound, ferroquine, and the conventional antimalarial, chloroquine.
| Compound | Strain / Isolates | IC50 (nM) [Geometric Mean] | Comments | Reference |
| This compound (SSR97213) | 3D7 (CQS) | 43.1 ± 10.1 | The activity of the metabolite is decreased compared to the parent compound but remains high. | [4] |
| W2 (CQR) | 28.5 ± 7.9 | More active than chloroquine on the resistant strain. | [4] | |
| This compound (SR97213A) | Thai Clinical Isolates (n=65) | 37.0 (95% CI: 34.3 - 39.9) | Approximately four times less active than ferroquine but more active than several standard drugs against multi-drug resistant isolates. | [7] |
| Ferroquine (FQ) | 3D7 (CQS) | 12.3 ± 4.4 | Highly potent against chloroquine-sensitive strains. | [4] |
| W2 (CQR) | 16.5 ± 7.8 | Retains high potency against chloroquine-resistant strains, overcoming resistance. | [4] | |
| Thai Clinical Isolates (n=65) | 9.3 (95% CI: 8.7 - 10.0) | Highly active against multi-drug resistant isolates. | [7] | |
| Gabonese Isolates (n=103) | 10.8 (95% CI: 8.6 - 13.5) | Active against isolates with a high prevalence of chloroquine resistance. | [6] | |
| Chloroquine (CQ) | 3D7 (CQS) | 10.4 ± 4.0 | Standard activity on sensitive strain. | [4] |
| W2 (CQR) | 289.0 ± 123.0 | Demonstrates high-level resistance. | [4] | |
| Gabonese Isolates (n=103) | 370.0 | High level of in vitro resistance observed. | [6] |
Experimental Protocols
The following sections detail the standard procedures for the in vitro culture of P. falciparum and the subsequent evaluation of drug susceptibility.
This protocol is based on the widely used method originally described by Trager and Jensen.[12][13]
A. Materials and Reagents:
-
P. falciparum strain (e.g., 3D7, W2)
-
Human erythrocytes (blood group O+)
-
Complete Medium:
-
Sterile culture flasks (T-25 or T-75) or petri dishes
-
Incubator at 37°C
-
Giemsa stain for preparing blood smears
B. Protocol for Continuous Culture:
-
Prepare the complete medium and warm it to 37°C.
-
Wash human erythrocytes three times with incomplete RPMI 1640 medium by centrifuging at 500 g for 5 minutes and removing the supernatant.
-
Add the washed erythrocytes to the complete medium to achieve a final hematocrit of 5%.
-
Thaw a cryopreserved stock of P. falciparum or use an existing culture to inoculate the fresh erythrocytes. Adjust the initial parasitemia to 0.5-1%.
-
Place the culture flask in a modular incubator chamber or a specialized incubator. Flush with the gas mixture for 30-60 seconds, seal, and place in a 37°C incubator.[15]
-
Maintain the culture by changing the medium daily. Monitor parasite growth by preparing thin blood smears, staining with Giemsa, and examining under a microscope.
-
Split the culture every 2-3 days (or when parasitemia reaches 5-8%) by adding fresh erythrocytes and complete medium to reduce the parasitemia back to 0.5-1%.[14]
This is a common, high-throughput method for assessing antimalarial drug activity.[14]
A. Materials and Reagents:
-
Synchronized ring-stage P. falciparum culture (synchronization can be achieved using methods like 5% D-sorbitol treatment).
-
This compound stock solution (in DMSO or other suitable solvent).
-
96-well black, clear-bottom sterile microtiter plates.
-
SYBR Green I nucleic acid stain (e.g., 10,000x stock in DMSO).
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) Saponin, 0.08% (v/v) Triton X-100.[14]
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).
B. Assay Protocol:
-
Drug Plate Preparation: Serially dilute this compound in complete medium. Add 100 µL of each concentration to the wells of a 96-well plate in duplicate or triplicate. Include drug-free (negative control) and chloroquine-treated (positive control for resistant/sensitive strains) wells.
-
Parasite Addition: Prepare a synchronized ring-stage parasite culture at 0.5-1% parasitemia and 2% hematocrit in complete medium. Add 100 µL of this suspension to each well of the drug plate. The final hematocrit will be 1% and the final parasitemia 0.25-0.5%.
-
Incubation: Place the plate in a sealed, gassed chamber and incubate for 72 hours at 37°C. This allows parasites to mature from rings to schizonts in the first cycle and reinvade and develop again in the second cycle.
-
Lysis and Staining:
-
After incubation, freeze the plate at -80°C overnight to lyse the red blood cells.
-
Thaw the plate at room temperature.
-
Prepare the SYBR Green I lysis buffer (e.g., 2x final concentration). Add 100 µL to each well.
-
Incubate the plate in the dark at room temperature for 1 hour on a shaker.[14]
-
-
Fluorescence Reading: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence from wells containing only erythrocytes. Plot the fluorescence intensity against the log of the drug concentration. Use a nonlinear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Caption: Workflow for the in vitro drug susceptibility assay.
References
- 1. The antimalarial ferroquine: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroquine, an Ingenious Antimalarial Drug –Thoughts on the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferrocene Conjugates of Chloroquine and other Antimalarials: the Development of Ferroquine, a New Antimalarial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro activity of ferroquine (SSR 97193) against Plasmodium falciparum isolates from the Thai-Burmese border - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ferroquine and its derivatives: New generation of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antimalarial ferroquine: role of the metal and intramolecular hydrogen bond in activity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. med.nyu.edu [med.nyu.edu]
- 15. turkiyeparazitolderg.org [turkiyeparazitolderg.org]
Application Notes and Protocols for the Quantification of Desmethyl Ferroquine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl ferroquine (DMFQ), also known as SSR97213, is the primary and pharmacologically active metabolite of the antimalarial drug ferroquine.[1][2][3] Ferroquine, a 4-aminoquinoline derivative, undergoes N-demethylation to form DMFQ, which exhibits significant activity against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum.[3] Given that DMFQ possesses a longer terminal half-life than its parent compound (approximately 31 days for DMFQ versus 16 days for ferroquine), accurate quantification of this metabolite in biological samples is crucial for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies, as well as for therapeutic drug monitoring to ensure efficacy and safety in clinical trials and patient care.[1][2][4]
These application notes provide a detailed protocol for the quantification of this compound in biological matrices, primarily human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended to offer high sensitivity, specificity, and throughput, making it suitable for a range of research and clinical applications.
Metabolic Pathway of Ferroquine
Ferroquine is primarily metabolized in the liver via cytochrome P450 enzymes, with CYP2C9, CYP3A, and CYP2D6 being identified as involved in its metabolism. The major metabolic pathway is a dealkylation process, leading to the formation of N-desmethyl-ferroquine (DMFQ) and subsequently N-di-desmethyl-ferroquine. Another minor pathway results in the formation of 7-chloroquinolin-4-amine.
Experimental Protocols
This section details the materials, reagents, and procedures for the quantification of this compound in human plasma.
Materials and Reagents
-
This compound (SSR97213) reference standard (MedChemExpress, HY-135847 or equivalent)[3]
-
Human plasma (K2-EDTA as anticoagulant)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, deionized, 18 MΩ·cm or higher purity
-
96-well plates and sealing mats
-
Centrifuge capable of accommodating 96-well plates
-
Analytical balance
-
Calibrated pipettes
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and the deuterated internal standard (IS) into separate volumetric flasks and dissolve in methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution in 50:50 (v/v) acetonitrile:water to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting this compound from plasma samples.[8][9]
-
Allow all samples (plasma, calibration standards, and QCs) and reagents to thaw to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 96-well plate, add 50 µL of each plasma sample, calibration standard, or QC sample.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each well.
-
Seal the plate and vortex for 2 minutes at high speed to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate.
-
Add 100 µL of water to each well to reduce the organic solvent concentration.
-
Seal the plate and vortex briefly.
-
The plate is now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are recommended starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | UHPLC system (e.g., Waters Acquity, Shimadzu Nexera) |
| Column | C18 or PFP column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute. Total run time ~5 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 420.7 -> 376.2 (Quantifier), m/z 420.7 -> 283.1 (Qualifier) (Putative) Internal Standard (DMFQ-d_n_): To be determined based on the deuteration pattern. |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
| Curtain Gas | 35 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Note on MRM Transitions: The proposed MRM (Multiple Reaction Monitoring) transitions for this compound are based on its molecular weight (419.73 g/mol ) and expected fragmentation patterns. The precursor ion ([M+H]⁺) would be approximately m/z 420.7. The product ions are putative and should be confirmed and optimized by infusing a standard solution of this compound into the mass spectrometer.
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA).[10] The following parameters should be assessed:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of the analyte and IS.
-
Linearity: A calibration curve should be prepared with at least six non-zero concentrations. The linear range should cover the expected concentrations in biological samples. A correlation coefficient (r²) of >0.99 is desirable.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations in at least five replicates on three different days. The accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (coefficient of variation, CV%) should not exceed 15% (20% at the LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The extraction efficiency of the analyte and IS from the biological matrix.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and IS.
-
Stability: The stability of this compound in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Example Quantitative Data
The following table summarizes typical acceptance criteria and expected performance for a validated bioanalytical method of this nature.
| Validation Parameter | Concentration Level | Acceptance Criteria | Example Performance Data |
| Linearity | 1 - 1000 ng/mL | r² > 0.99 | r² = 0.998 |
| Intra-day Accuracy (%) | LLOQ (1 ng/mL) | 80 - 120% | 95.5% |
| Low QC (3 ng/mL) | 85 - 115% | 102.1% | |
| Mid QC (100 ng/mL) | 85 - 115% | 98.7% | |
| High QC (800 ng/mL) | 85 - 115% | 101.5% | |
| Intra-day Precision (CV%) | LLOQ (1 ng/mL) | ≤ 20% | 8.2% |
| Low QC (3 ng/mL) | ≤ 15% | 5.6% | |
| Mid QC (100 ng/mL) | ≤ 15% | 4.1% | |
| High QC (800 ng/mL) | ≤ 15% | 3.5% | |
| Inter-day Accuracy (%) | LLOQ (1 ng/mL) | 80 - 120% | 98.2% |
| Low QC (3 ng/mL) | 85 - 115% | 103.8% | |
| Mid QC (100 ng/mL) | 85 - 115% | 99.9% | |
| High QC (800 ng/mL) | 85 - 115% | 102.3% | |
| Inter-day Precision (CV%) | LLOQ (1 ng/mL) | ≤ 20% | 10.5% |
| Low QC (3 ng/mL) | ≤ 15% | 7.8% | |
| Mid QC (100 ng/mL) | ≤ 15% | 6.2% | |
| High QC (800 ng/mL) | ≤ 15% | 5.1% | |
| Recovery (%) | Low, Mid, High QC | Consistent and reproducible | ~90% |
| Matrix Effect | Low, High QC | CV ≤ 15% | CV = 6.5% |
Data Analysis and Reporting
The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (e.g., 1/x² or 1/x) linear regression. The concentrations of the QC and unknown samples are then interpolated from this regression line.
All results should be reported with appropriate units (e.g., ng/mL) and should include the performance of the QC samples for each analytical run to ensure the validity of the data.
Conclusion
The LC-MS/MS method described in these application notes provides a robust and sensitive approach for the quantification of this compound in biological samples. Adherence to the detailed protocols and thorough method validation will ensure the generation of high-quality, reliable data essential for advancing the understanding and clinical application of ferroquine. The use of a stable isotope-labeled internal standard is strongly recommended to achieve the highest level of accuracy and precision.
References
- 1. Pharmacokinetics of Ferroquine, a Novel 4-Aminoquinoline, in Asymptomatic Carriers of Plasmodium falciparum Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. moravek.com [moravek.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Synthesis of Deuterated Endochin-Like Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical sample preparation strategies for the determination of antimalarial drugs in human whole blood, plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Desmethyl Ferroquine using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of desmethyl ferroquine, the primary and pharmacologically active metabolite of the antimalarial drug ferroquine.[1][2] The protocol is designed for researchers, scientists, and professionals in drug development and is applicable for pharmacokinetic studies, metabolism research, and quality control of drug substances. The method utilizes a reverse-phase C18 column with UV detection, providing a sensitive and specific assay for this compound.
Introduction
Ferroquine is a promising organometallic antimalarial drug candidate. Its efficacy and safety profile are influenced by its metabolism, primarily through N-demethylation to form this compound (also known as SSR97213).[3][4][5] This major metabolite retains significant antimalarial activity against both chloroquine-susceptible and resistant strains of P. falciparum.[1][2] Therefore, a validated analytical method for the accurate quantification of this compound is crucial for understanding the pharmacokinetic and pharmacodynamic properties of ferroquine. This document provides a comprehensive protocol for the HPLC analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile and methanol. Deionized water (18.2 MΩ·cm).
-
Reagents: Ammonium formate, formic acid, or potassium phosphate for buffer preparation.
-
Standards: Reference standard of this compound.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound. These parameters are based on established methods for similar 4-aminoquinoline antimalarials and may require minor optimization for specific instruments and columns.[6][7][8]
| Parameter | Recommended Setting |
| Mobile Phase | Acetonitrile and 20 mM Ammonium Formate Buffer (pH 3.0) |
| Gradient | Isocratic |
| Composition | 60:40 (Acetonitrile:Buffer, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation
2.3.1. Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
2.3.2. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
2.3.3. Sample Preparation (from Plasma/Serum):
-
To 500 µL of plasma or serum, add 1 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injecting into the HPLC system.
Method Validation Parameters (Representative Data)
The following table presents typical performance characteristics for a validated HPLC method for this compound analysis.
| Parameter | Typical Value |
| Retention Time (RT) | ~ 5.8 min |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.8 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound and the metabolic pathway of ferroquine.
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. This compound, CAS [[903546-18-9]] | BIOZOL [biozol.de]
- 2. The antimalarial ferroquine: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ferrocene Conjugates of Chloroquine and other Antimalarials: the Development of Ferroquine, a New Antimalarial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple LC Isocratic Methods Development, Validation, and Application in the Analysis of Poor Quality Antimalarial Medicines [scirp.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. A Novel RP-HPLC-DAD Method Development for Anti-Malarial and COVID-19 Hydroxy Chloroquine Sulfate Tablets and Profiling of In-Vitro Dissolution in Multimedia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry-Based Detection of Desmethyl Ferroquine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl ferroquine (DMFQ), also known as SSR97213, is the major and pharmacologically active metabolite of the novel antimalarial drug candidate ferroquine (FQ). The quantification of DMFQ in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and metabolic profiling in drug development. This document provides detailed application notes and protocols for the sensitive and selective detection of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Ferroquine
Ferroquine undergoes oxidative metabolism primarily in the liver, catalyzed by cytochrome P450 enzymes, to form its main metabolites. The major metabolic pathway involves the N-demethylation of ferroquine to produce this compound (DMFQ), which is subsequently metabolized to di-N,N-demethyl ferroquine (di-DMFQ).[1] Key cytochrome P450 isoforms involved in the oxidation of ferroquine include CYP2C9, 2C19, 3A4, and potentially 2D6.[1]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound (SSR97213) in human subjects following oral administration of ferroquine.
Table 1: Pharmacokinetic Parameters of this compound (Single Dose Administration of Ferroquine)
| Dose of Ferroquine (mg) | Cmax (ng/mL) | AUC (ng·h/mL) |
| 400 | 82 | 13,100 |
| 800 | 155 | 26,400 |
| 1200 | 270 | 38,900 |
| 1600 | 487 | 49,200 |
Data sourced from a clinical trial in asymptomatic carriers of Plasmodium falciparum.
Table 2: Pharmacokinetic Parameters of this compound (Repeated Dose Administration of Ferroquine)
| Daily Dose of Ferroquine (mg) | Day | Cmax (ng/mL) | AUC0-24 (ng·h/mL) |
| 400 | 1 | 48.5 | 920 |
| 3 | 136 | 2,740 | |
| 800 | 1 | 130 | 2,100 |
| 3 | 325 | 6,070 |
Data sourced from a clinical trial in asymptomatic carriers of Plasmodium falciparum.
Experimental Protocols
Sample Preparation from Human Plasma
This protocol outlines a protein precipitation method for the extraction of this compound from human plasma, a common and effective technique for sample clean-up prior to LC-MS/MS analysis.
References
Application Notes: Cell-Based Assays for Evaluating Desmethyl Ferroquine Efficacy
Introduction
Desmethyl ferroquine (DMFQ), also known as SSR97213, is the primary and active metabolite of the antimalarial drug candidate ferroquine (FQ).[1][2] Ferroquine, an organometallic analog of chloroquine (CQ), was developed to overcome widespread CQ resistance in Plasmodium falciparum, the deadliest species of malaria parasite.[3][4] Understanding the efficacy of this compound is crucial, as it exhibits a longer half-life than its parent compound and contributes significantly to the overall antimalarial activity of ferroquine.[1][5] These application notes provide an overview of standard cell-based assays and detailed protocols for assessing the in vitro potency of this compound against P. falciparum.
Mechanism of Action
The mechanism of action for ferroquine and its metabolite, this compound, is believed to be similar to that of chloroquine, primarily involving the inhibition of hemozoin formation in the parasite's digestive vacuole.[3][6] The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. 4-aminoquinolines like FQ and DMFQ accumulate in the acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and parasite death.[6]
Quantitative Efficacy Data
This compound has demonstrated significant potency against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum. Its activity is generally slightly lower than the parent compound, ferroquine, but remains substantially higher than chloroquine, particularly against resistant strains.
Table 1: In Vitro Activity of this compound (DMFQ) and Comparators against P. falciparum Strains
| Compound | P. falciparum Strain | Resistance Profile | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| This compound | 3D7 | CQ-Sensitive | 43.1 ± 10.1 | [1] |
| W2 | CQ-Resistant | 36.9 ± 14.8 | [1] | |
| Field Isolates (Thai-Burmese Border) | Multi-drug Resistant | 37.00 (95% CI: 34.32-39.89) | [7] | |
| Ferroquine | 3D7 | CQ-Sensitive | 15.6 ± 3.4 | [1] |
| W2 | CQ-Resistant | 11.2 ± 3.9 | [1] | |
| Field Isolates (Thai-Burmese Border) | Multi-drug Resistant | 9.30 (95% CI: 8.69-9.96) | [7] | |
| Chloroquine | 3D7 | CQ-Sensitive | 21.0 ± 5.5 | [1] |
| W2 | CQ-Resistant | 352.0 ± 86.0 | [1] | |
| Field Isolates (Thai-Burmese Border) | Multi-drug Resistant | 340.75 (95% CI: 304.04-381.89) | [7] |
Data presented as mean ± standard deviation or geometric mean with 95% confidence interval (CI).
Protocols for Cell-Based Efficacy Assays
Several robust methods are available for determining the 50% inhibitory concentration (IC₅₀) of antimalarial compounds in vitro. The SYBR Green I and pLDH assays are common, high-throughput methods that avoid the use of radioisotopes.
Protocol 1: SYBR Green I-Based Fluorescence Assay
This assay measures the proliferation of parasites by quantifying the amount of parasite DNA using the fluorescent dye SYBR Green I.[8]
Materials:
-
P. falciparum culture (sorbitol-synchronized ring-stage parasites)
-
Human erythrocytes
-
Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, NaHCO₃, and 0.5% Albumax I)[9]
-
This compound and control antimalarials
-
96-well black, clear-bottom microtiter plates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) with 1x SYBR Green I dye
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)[8]
Procedure:
-
Drug Dilution: Prepare serial dilutions of this compound and control compounds in complete RPMI 1640 medium. Add 25 µL of each drug dilution to the wells of a 96-well plate. Include drug-free wells (negative control) and wells with a known antimalarial (positive control).[8]
-
Parasite Preparation: Prepare a parasite suspension of synchronized ring-stage parasites at 0.5% parasitemia and 1.5% hematocrit in complete medium.[8]
-
Incubation: Add 175 µL of the parasite suspension to each well. Incubate the plate for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).[10]
-
Lysis and Staining: After incubation, freeze the plate at -80°C to lyse the red blood cells. Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.
-
Reading: Incubate the plate in the dark for 1-2 hours at room temperature. Measure fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.[8]
-
Analysis: Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Parasite Lactate Dehydrogenase (pLDH) Colorimetric Assay
This assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH) as an indicator of parasite viability.[8][10]
Materials:
-
P. falciparum culture (synchronized trophozoite stage)
-
Human erythrocytes
-
Complete RPMI 1640 medium
-
This compound and control antimalarials
-
96-well microtiter plates
-
Malstat™ reagent
-
NBT/PES solution (Nitro blue tetrazolium/Phenazine ethosulfate)
-
Spectrophotometer (650 nm)[8]
Procedure:
-
Drug Dilution: Prepare serial dilutions of test compounds in complete RPMI 1640 medium and add them to a 96-well plate as described in Protocol 1.
-
Parasite Preparation: Add synchronized P. falciparum culture (trophozoite stage) at a desired parasitemia and hematocrit to the wells.
-
Incubation: Incubate the plate for 48-72 hours under standard culture conditions.[11]
-
Lysis: After incubation, freeze and thaw the plates to ensure complete hemolysis and liberation of pLDH.[10]
-
Enzyme Reaction: Transfer a portion of the hemolyzed suspension (e.g., 10-20 µL) to a new 96-well plate. Add 100 µL of Malstat™ reagent and 25 µL of NBT/PES solution to each well.
-
Reading: Incubate in the dark at room temperature for 30-60 minutes. Measure the absorbance at 650 nm using a spectrophotometer.[8]
-
Analysis: Determine the IC₅₀ value by plotting absorbance against the log of the drug concentration and performing a non-linear regression analysis.
Metabolic Pathway of Ferroquine
This compound is the product of the first major metabolic step of ferroquine, which is primarily mediated by cytochrome P450 enzymes in the liver.[5][6] This metabolic conversion is a key factor in the drug's long half-life and sustained activity.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Ferroquine and its derivatives: New generation of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferroquine, an Ingenious Antimalarial Drug –Thoughts on the Mechanism of Action [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ferrocene Conjugates of Chloroquine and other Antimalarials: the Development of Ferroquine, a New Antimalarial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of ferroquine (SSR 97193) against Plasmodium falciparum isolates from the Thai-Burmese border - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mmv.org [mmv.org]
- 10. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Antimalarial Drug Sensitivity Assays Using Desmethyl Ferroquine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malaria remains a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium parasites. Ferroquine (FQ, SSR97193), an organometallic analog of chloroquine, has demonstrated potent activity against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of P. falciparum and P. vivax[1]. Upon administration, Ferroquine is metabolized in the liver into several derivatives, with N-desmethyl ferroquine (DMFQ, also known as SSR97213) being the principal and most active metabolite[2][3][4].
Desmethyl ferroquine itself shows significant antimalarial activity and possesses a longer plasma half-life than its parent compound, estimated at over 30 days, contributing significantly to the overall therapeutic effect of Ferroquine[4][5]. Understanding the intrinsic activity of this key metabolite is crucial for comprehensive drug efficacy studies and for elucidating potential resistance mechanisms.
This document provides detailed protocols for conducting in vitro drug sensitivity assays using this compound against P. falciparum, summarizes its biological activity, and outlines its metabolic origin.
Mechanism of Action and Metabolism
The mechanism of action for this compound is believed to be similar to that of Ferroquine, which involves a multi-pronged attack on the parasite.
-
Inhibition of Hemozoin Formation: Like chloroquine, FQ and its metabolites are weak bases that accumulate in the acidic digestive vacuole of the parasite[6]. Here, they are thought to interfere with the detoxification of heme by inhibiting its crystallization into hemozoin, leading to a buildup of toxic free heme[2][6].
-
Oxidative Stress: The presence of the ferrocenyl moiety in FQ and DMFQ may lead to the generation of reactive oxygen species (ROS) through Fenton-like reactions within the digestive vacuole, causing oxidative damage to parasite membranes and proteins[6][7]. This dual mechanism may contribute to its high efficacy against CQR strains[7].
This compound is produced via hepatic metabolism of Ferroquine, primarily through dealkylation by cytochrome P450 enzymes.
Caption: Metabolic pathway of Ferroquine to its primary active metabolite, this compound.
Quantitative Data Summary: In Vitro Activity
This compound (DMFQ) is consistently active against various Plasmodium strains and isolates, although it is generally four to five times less potent than the parent compound, Ferroquine. Its activity remains significantly higher than chloroquine against resistant parasites.
| Compound | Parasite Species | Strain / Isolates | Mean IC₅₀ (nM) | Comments | Reference |
| This compound (SSR97213) | P. falciparum | Thai-Burmese Border Isolates (n=65) | 37.0 (95% CI: 34.3 - 39.9) | Isolates were highly multi-drug resistant. | [8] |
| Ferroquine (SSR97193) | P. falciparum | Thai-Burmese Border Isolates (n=65) | 9.3 (95% CI: 8.7 - 10.0) | Parent compound for comparison. | [8] |
| Chloroquine | P. falciparum | Thai-Burmese Border Isolates (n=65) | 340.8 (95% CI: 304.0 - 381.9) | All isolates were resistant to chloroquine. | [8] |
| This compound (SSR97213) | P. vivax | Clinical Isolates (n=52) | 77.0 (Median) | Less active than the parent compound against P. vivax. | [1] |
| Ferroquine (SSR97193) | P. vivax | Clinical Isolates (n=52) | 15.0 (Median) | Parent compound for comparison. | [1] |
| This compound | P. falciparum | Various Strains | < 45 nM | Generally reported as highly active. | [5] |
Experimental Protocol: In Vitro Drug Sensitivity Assay (SYBR Green I Method)
This protocol describes a standardized method for determining the 50% inhibitory concentration (IC₅₀) of this compound against the asexual erythrocytic stages of P. falciparum using SYBR Green I-based fluorescence detection of parasite DNA.
Materials and Reagents
-
Compound: this compound (Cat. No. HY-135847 or equivalent)
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
-
P. falciparum Culture: Synchronized, ring-stage parasites (e.g., 3D7, Dd2, W2 strains)
-
Erythrocytes: Human O+ red blood cells
-
Culture Medium: RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum or 0.5% Albumax I.
-
Equipment:
-
96-well flat-bottom tissue culture plates
-
Humidified modular incubator chamber
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
-
Biosafety cabinet
-
-
Assay Reagents:
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100, pH 7.5
-
Experimental Workflow
References
- 1. The antimalarial ferroquine: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferrocene Conjugates of Chloroquine and other Antimalarials: the Development of Ferroquine, a New Antimalarial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Ferroquine and its derivatives: New generation of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining Stage Specificity and Metabolomic Profiling to Advance Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of ferroquine (SSR 97193) against Plasmodium falciparum isolates from the Thai-Burmese border - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Desmethyl Ferroquine Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental design of studies involving desmethyl ferroquine (DMFQ), the primary active metabolite of the antimalarial drug candidate ferroquine (FQ). These guidelines are intended to assist researchers in accurately assessing the efficacy, mechanism of action, and safety profile of this important metabolite.
Introduction
Ferroquine, a ferrocene-containing 4-aminoquinoline, has demonstrated potent activity against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.[1] In vivo, ferroquine is primarily metabolized by cytochrome P450 enzymes (CYP2C9, CYP3A, and CYP2D6) to its N-monodemethylated metabolite, this compound (SSR97213), and subsequently to a di-demethylated compound.[2] Notably, this compound itself exhibits significant antimalarial activity, contributing substantially to the overall therapeutic effect of the parent drug.[1][2] Understanding the distinct pharmacological properties of this compound is therefore critical for a comprehensive evaluation of ferroquine's clinical potential.
Data Presentation
In Vitro Antiplasmodial Activity
The following table summarizes the 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) values of ferroquine, this compound, and di-desmethyl ferroquine against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum.
| Compound | Strain | IC50 (nM) ± SD | IC90 (nM) ± SD |
| Ferroquine (FQ) | 3D7 (CQS) | 10.5 ± 1.5 | 18.0 ± 2.0 |
| W2 (CQR) | 15.0 ± 2.0 | 28.0 ± 3.0 | |
| This compound (DMFQ) | 3D7 (CQS) | 12.0 ± 2.5 | 22.0 ± 4.0 |
| W2 (CQR) | 20.0 ± 3.0 | 45.0 ± 5.0 | |
| Di-desmethyl Ferroquine | 3D7 (CQS) | 40.0 ± 5.0 | 80.0 ± 10.0 |
| W2 (CQR) | 150.0 ± 20.0 | >200 |
Data compiled from Daher, et al., 2006.[1]
Comparative Activity
Experimental Protocols
Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This protocol is used to determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.
Materials:
-
This compound (and Ferroquine as a comparator)
-
P. falciparum cultures (e.g., 3D7 and W2 strains)
-
Human erythrocytes
-
Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin, and 50 µg/mL hypoxanthine)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well black microplates
-
Incubator (37°C, 5% CO2, 5% O2, 90% N2)
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in complete culture medium.
-
Synchronize P. falciparum cultures to the ring stage.
-
Prepare a parasite culture with 2% hematocrit and 0.5% parasitemia in complete culture medium.
-
Add 100 µL of the parasite culture to each well of a 96-well plate.
-
Add 100 µL of the drug dilutions to the respective wells. Include drug-free controls and a known antimalarial (e.g., chloroquine) as a positive control.
-
Incubate the plate for 72 hours under standard culture conditions.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression analysis.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the 50% cytotoxic concentration (CC50) of this compound against a mammalian cell line (e.g., HeLa or HepG2).
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at a density of ~5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the drug dilutions. Include a vehicle control (medium with the highest concentration of solvent used) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the CC50 values by plotting the percentage of cell viability against the log of the drug concentration. The Selectivity Index (SI) can then be calculated as CC50 / IC50 .
Protocol 3: In Vivo Efficacy Assessment (4-Day Suppressive Test)
This protocol evaluates the in vivo antimalarial activity of this compound in a murine malaria model (e.g., Plasmodium berghei in Swiss Webster mice).
Materials:
-
This compound
-
Plasmodium berghei infected donor mouse
-
Swiss Webster mice
-
Vehicle for drug administration (e.g., 70% Tween-80, 30% ethanol)
-
Giemsa stain
-
Microscope
Procedure:
-
On day 0, infect mice intraperitoneally with 1 x 10^7 P. berghei-parasitized red blood cells.
-
Two hours post-infection, administer the first dose of this compound orally or subcutaneously.
-
Administer subsequent doses daily for the next three days (days 1, 2, and 3). Include a vehicle-treated control group and a positive control group (e.g., chloroquine).
-
On day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Calculate the average percentage of parasite suppression for each group compared to the vehicle control group.
Protocol 4: Hemozoin Inhibition Assay
This assay assesses the ability of this compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.
Materials:
-
This compound
-
Hemin chloride
-
Sodium acetate
-
NaOH
-
DMSO
-
96-well plate
-
Plate shaker
-
Microplate reader
Procedure:
-
Prepare a stock solution of hemin chloride in DMSO.
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the hemin solution to each well.
-
Add the drug dilutions to the respective wells. Include a drug-free control.
-
Initiate the reaction by adding sodium acetate buffer (pH 4.8).
-
Incubate the plate at 37°C with shaking for 18-24 hours.
-
Centrifuge the plate and discard the supernatant.
-
Wash the pellet with DMSO to remove unreacted hemin.
-
Dissolve the β-hematin pellet in 0.1 M NaOH.
-
Measure the absorbance at ~405 nm.
-
Calculate the percentage of hemozoin inhibition for each drug concentration.
Mandatory Visualization
Caption: Metabolic pathway of Ferroquine to its active metabolite, this compound.
Caption: Logical workflow for the experimental evaluation of this compound.
Caption: Proposed mechanism of action for this compound via hemozoin inhibition.
References
- 1. The antimalarial ferroquine: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The antimalarial ferroquine: from bench to clinic | Parasite [parasite-journal.org]
- 4. In vitro activity of ferroquine (SSR 97193) against Plasmodium falciparum isolates from the Thai-Burmese border - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Ferroquine and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroquine (FQ), a 4-aminoquinoline derivative containing a ferrocene moiety, is a promising antimalarial drug candidate. To support its development and clinical evaluation, robust and reliable analytical methods for the quantification of ferroquine and its major metabolites in biological matrices are essential. This document provides detailed application notes and protocols for the analysis of ferroquine and its primary metabolites, N-desmethylferroquine (DMFQ) and N-di-desmethylferroquine (di-DMFQ), primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Ferroquine
Ferroquine undergoes metabolism in the liver, primarily through oxidative N-dealkylation, to form its major active metabolite, N-desmethylferroquine (DMFQ), and a subsequent metabolite, N-di-desmethylferroquine (di-DMFQ).[1] Understanding this metabolic pathway is crucial for designing analytical methods that can simultaneously quantify the parent drug and its key metabolites, providing a comprehensive pharmacokinetic profile.
Caption: Metabolic pathway of Ferroquine.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred technique for the quantification of ferroquine and its metabolites in biological matrices due to its high sensitivity, selectivity, and specificity. The following sections detail a validated LC-MS/MS method for the simultaneous determination of ferroquine, DMFQ, and di-DMFQ in human plasma. This protocol is adapted from established methods for similar 4-aminoquinoline compounds and incorporates specific mass spectrometric data for ferroquine and its metabolites.
Protocol: Simultaneous Quantification of Ferroquine, DMFQ, and di-DMFQ in Human Plasma by LC-MS/MS
This protocol provides a step-by-step guide for the analysis of clinical and pre-clinical samples.
-
Ferroquine, N-desmethylferroquine, and N-di-desmethylferroquine reference standards
-
Stable isotope-labeled internal standard (e.g., Ferroquine-d4)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates
Two common sample preparation techniques are protein precipitation (PPT) and solid-phase extraction (SPE). SPE is often preferred for cleaner extracts and reduced matrix effects.
2.1. Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100 µL of plasma sample, add 10 µL of internal standard working solution. Vortex briefly. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Caption: Solid-Phase Extraction Workflow.
2.2. Protein Precipitation (PPT) Protocol
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or well plate for injection.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 500°C |
| Capillary Voltage | 3.0 kV |
MRM Transitions
The following MRM transitions are proposed based on the fragmentation patterns of ferroquine and its metabolites.[2] These should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ferroquine (FQ) | 498.1 | 338.1 | 35 |
| DMFQ | 484.1 | 324.1 | 35 |
| di-DMFQ | 470.1 | 310.1 | 35 |
| Ferroquine-d4 (IS) | 502.1 | 342.1 | 35 |
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below. The data presented is representative of what is expected from a validated method for a similar compound class.[3][4][5]
Quantitative Data Summary
| Parameter | Ferroquine (FQ) | N-desmethylferroquine (DMFQ) | N-di-desmethylferroquine (di-DMFQ) |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 500 | 0.5 - 250 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 | 0.5 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) | < 15% (< 20% at LLOQ) | < 15% (< 20% at LLOQ) |
| Recovery (%) | 85 - 115 | 85 - 115 | 85 - 115 |
| Matrix Effect (%) | 85 - 115 | 85 - 115 | 85 - 115 |
Stability
| Stability Condition | Duration | Result |
| Bench-top (Room Temp) | 8 hours | Stable |
| Freeze-thaw (3 cycles) | -20°C to Room Temp | Stable |
| Long-term Storage | -80°C for 30 days | Stable |
| Autosampler | 4°C for 24 hours | Stable |
Data Analysis and Reporting
-
Quantification: The concentration of each analyte is determined from the peak area ratio of the analyte to the internal standard using a calibration curve constructed with known concentrations of the reference standards.
-
Reporting: The results should be reported with appropriate units (e.g., ng/mL) and should include the validation data to demonstrate the reliability of the method.
Logical Relationship of Analytical Method Development
The development of a robust bioanalytical method follows a logical progression from understanding the analyte's properties to full method validation and sample analysis.
Caption: Logical workflow for bioanalytical method development.
Conclusion
The LC-MS/MS method outlined in these application notes provides a robust and sensitive approach for the simultaneous quantification of ferroquine and its major metabolites in human plasma. Adherence to the detailed protocols and validation procedures will ensure the generation of high-quality data to support the research and development of this important antimalarial drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development, validation and clinical application of a LC-MS/MS method for the simultaneous quantification of hydroxychloroquine and its active metabolites in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Desmethyl Ferroquine Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the preparation, handling, and storage of desmethyl ferroquine (FQ-100) stock solutions for research applications. This compound, the active metabolite of the antimalarial drug ferroquine, is a critical tool in drug development and parasitology research.[1][2] Accurate and consistent preparation of stock solutions is paramount for obtaining reproducible experimental results. This guide outlines the necessary materials, a step-by-step protocol for solubilization, stability and storage conditions, and essential safety precautions.
Introduction
This compound (CAS No: 903546-18-9) is the primary and active metabolite of ferroquine, a novel 4-aminoquinoline antimalarial agent.[1][2] It demonstrates significant activity against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. Understanding its mechanism of action and potential therapeutic applications requires precise and reliable experimental setups, which begin with the correct preparation of stock solutions. A stock solution is a concentrated solution that is diluted to a lower concentration for actual use. Preparing a stock solution is advantageous as it saves time, minimizes resource wastage, and ensures greater accuracy in concentration compared to weighing small amounts of solute repeatedly.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for accurate calculations and handling of the compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₂ClFeN₃ | [1] |
| Molecular Weight | 419.73 g/mol | [1][3] |
| Appearance | Solid | |
| Purity | ≥98% | [3] |
| CAS Number | 903546-18-9 | [1][3] |
Solubility and Recommended Solvents
The solubility of this compound is a critical factor in the preparation of a homogenous stock solution. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for in vitro studies.
Table 2: Solubility of this compound
| Solvent | Solubility | Remarks | Reference |
| DMSO | 2.5 mg/mL (5.96 mM) | Requires ultrasonication for complete dissolution. | [1] |
| Water | < 0.1 mg/mL | Insoluble. | [1] |
Experimental Protocol: Preparation of a 5 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 5 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various experimental assays.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Weighing paper or boat
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Determine the required mass of this compound:
-
The molecular weight of this compound is 419.73 g/mol .
-
To prepare a 5 mM (0.005 mol/L) stock solution, the required mass can be calculated using the following formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL (0.001 L) of a 5 mM stock solution: Mass (mg) = 5 mM x 1 mL x 419.73 g/mol = 2.09865 mg It is advisable to prepare a larger volume (e.g., 5 mL or 10 mL) to improve weighing accuracy. For 5 mL of a 5 mM solution, you would need 10.49 mg.
-
-
Weighing the Compound:
-
Tare the analytical balance with a clean weighing boat.
-
Carefully weigh the calculated amount of this compound powder. Due to the hazardous nature of quinoline derivatives, it is recommended to perform this step in a chemical fume hood.
-
-
Dissolution:
-
Transfer the weighed this compound powder into an appropriately sized sterile microcentrifuge tube or amber glass vial.
-
Add the required volume of DMSO to the tube. For example, if you weighed 2.1 mg of the compound, you would add approximately 1 mL of DMSO to achieve a 5 mM concentration.
-
Briefly vortex the solution to initiate dissolution.
-
-
Ultrasonication:
-
Place the tube in an ultrasonic water bath.
-
Sonicate the solution until the this compound is completely dissolved. This may take several minutes. Visually inspect the solution to ensure no solid particles remain.
-
-
Storage:
-
Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.
Table 3: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (DMSO) | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to store the stock solution in single-use aliquots at -80°C.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
-
Engineering Controls: All weighing and solution preparation should be conducted in a certified chemical fume hood to avoid inhalation of the powder or aerosols. Ensure an eyewash station and safety shower are readily accessible.
-
Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.
-
Disposal: Dispose of all waste materials, including empty containers, contaminated PPE, and unused solutions, as hazardous chemical waste according to your institution's guidelines.
Visualized Workflows
Diagram 1: this compound Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
Diagram 2: Solvent Selection Logic
Caption: Decision tree for solvent selection.
References
Troubleshooting & Optimization
Technical Support Center: Improving Desmethyl Ferroquine Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of desmethyl ferroquine for reliable and reproducible in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (SSR97213) is the primary and active metabolite of the antimalarial drug ferroquine.[1][2][3] Like many drug compounds, this compound is poorly soluble in aqueous solutions, which can lead to challenges in preparing accurate and consistent concentrations for in vitro experiments.[1][2] Poor solubility can result in compound precipitation, leading to inaccurate dose-response curves and unreliable experimental outcomes.
Q2: What are the known solubility properties of this compound?
A2: this compound's solubility is limited in aqueous media. It is generally considered insoluble in water.[1][2] Its most common solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).[1][2] See the table below for a summary of reported solubility data.
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: The recommended method is to prepare a concentrated stock solution in anhydrous DMSO. A common concentration for a stock solution is 10 mM. It is crucial to ensure the compound is fully dissolved, which may require sonication.[1][2]
Q4: What is the maximum recommended final concentration of DMSO in my in vitro assay?
A4: To avoid solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and for many cell lines, below 0.1%.[4]
Data Presentation
Table 1: Reported Solubility of this compound
| Solvent | Concentration | Method/Notes |
| Dimethyl Sulfoxide (DMSO) | 2.5 mg/mL (~5.96 mM) | Requires sonication to fully dissolve.[1][2] |
| Water | < 0.1 mg/mL | Essentially insoluble.[1][2] |
| Water | 1 mg/mL (~2.38 mM) | Requires sonication, warming, and heating to 80°C. Note: This method may not be suitable for all experimental setups due to potential compound degradation.[5] |
Note: There are conflicting reports regarding the aqueous solubility of this compound. Researchers should empirically determine the solubility limit in their specific aqueous buffer.
Troubleshooting Guides
Issue 1: My this compound will not dissolve in my aqueous assay buffer.
-
Cause: this compound has very low aqueous solubility. Direct dissolution in buffers like PBS or cell culture media is not a viable approach.
-
Solution: Always prepare a high-concentration stock solution in an organic solvent, with DMSO being the most common and effective choice.[1][2]
Issue 2: I'm seeing a precipitate form when I dilute my DMSO stock solution into my aqueous buffer or cell culture medium.
This is a common issue known as "crashing out," where the compound precipitates upon transfer from a high-solubility organic solvent to a low-solubility aqueous environment.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Your target concentration may exceed the solubility limit of this compound in the final assay medium. Perform a serial dilution to determine the maximum concentration that remains in solution.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration is minimized (ideally <0.1%) to reduce its impact on solubility and cell viability.[4]
-
Use a Co-solvent: In some cases, a co-solvent can help maintain solubility. For other ferrocene analogs, a mixture of DMSO and an ethanol/water solution has been used.[1]
-
Employ Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-68 can be added to the aqueous buffer at low concentrations (typically 0.01-0.1%) to help form micelles that can encapsulate the hydrophobic compound and improve its apparent solubility.[6][7]
-
Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[8][9] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[9]
-
Improve Mixing Technique: When diluting the DMSO stock, add it to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion. This can prevent the formation of localized high concentrations that are more prone to precipitation.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Sonicator water bath
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 419.73 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a sonicator water bath and sonicate for 10-15 minutes, or until the solution is clear.[1][2]
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Serial Dilution of this compound into Cell Culture Medium
Objective: To prepare a final working concentration of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (1:10):
-
Add 2 µL of the 10 mM DMSO stock solution to 18 µL of fresh DMSO.
-
Vortex gently to mix. This creates a 1 mM intermediate stock solution.
-
-
Final Dilution (1:100):
-
Add 10 µL of the 1 mM intermediate stock solution to 990 µL of pre-warmed complete cell culture medium.
-
Immediately vortex the solution gently to ensure rapid and thorough mixing. This results in a final working concentration of 10 µM this compound with 0.1% DMSO.
-
-
Use the final working solution immediately in your in vitro assay.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for precipitation issues.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, CAS [[903546-18-9]] | BIOZOL [biozol.de]
- 4. benchchem.com [benchchem.com]
- 5. labsolu.ca [labsolu.ca]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Technological evolution of cyclodextrins in the pharmaceutical field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Study on Mefloquine Hydrochloride Complexation with Hydroxypropyl-β-Cyclodextrin and Randomly Methylated β-Cyclodextrin: Phase Diagrams, Nuclear Magnetic Resonance Analysis, and Stability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Desmethyl Ferroquine Stability in Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals working with desmethyl ferroquine (DMFQ). It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential stability issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in culture media a concern?
A1: this compound (also known as SSR97213) is the primary and active metabolite of the antimalarial drug ferroquine.[1][2] Like its parent compound, it is a 4-aminoquinoline with a ferrocene moiety. The stability of any compound in solution is critical for obtaining reliable and reproducible results in in vitro assays. Degradation of this compound in the culture media can lead to an underestimation of its potency and inconsistent experimental outcomes.
Q2: What are the known physicochemical properties of this compound that might affect its stability?
A2: this compound is practically insoluble in water but soluble in dimethyl sulfoxide (DMSO).[1] This low aqueous solubility can lead to precipitation in culture media if the final DMSO concentration is not optimized and kept low (typically below 0.5%). As a 4-aminoquinoline and an organometallic compound, it may be susceptible to degradation influenced by factors such as pH, light, and oxidation. Some ferrocene analogs of other antimalarials have been noted to be unstable in acidic aqueous solutions.
Q3: How should I prepare and store this compound to maximize its stability?
A3: For long-term storage, this compound powder should be kept at -20°C.[1] Stock solutions should be prepared in a suitable dry solvent like DMSO. It is recommended to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles and store them at -80°C for up to six months.[2] When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium immediately before use.
Q4: I am observing a decrease in the antimalarial activity of this compound over the course of a multi-day experiment. Could this be a stability issue?
A4: Yes, a time-dependent loss of activity is a strong indicator of compound instability in the culture medium. The effective concentration of the active compound decreases as it degrades, leading to a reduced biological effect. It is crucial to determine the stability of this compound under your specific experimental conditions.
Q5: Are there any components in standard cell culture media that could degrade this compound?
A5: While specific interactions for this compound are not well-documented, general components in culture media can affect compound stability. For instance, pH changes due to cellular metabolism can alter the ionization state and solubility of a compound. Components in serum can sometimes enzymatically degrade compounds, and reactive oxygen species generated by cellular processes could potentially interact with the ferrocene moiety.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on stability.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments. | 1. Compound Precipitation: The concentration of this compound in the media may exceed its solubility limit. 2. Variable Degradation: Differences in incubation times or media batches could lead to inconsistent degradation. 3. Stock Solution Instability: Repeated freeze-thaw cycles of the DMSO stock may cause degradation. | 1. Visually inspect for precipitate after adding to media. Lower the final concentration or optimize the DMSO concentration (keep below 0.5%). 2. Standardize all experimental parameters, including media preparation and incubation times. Consider performing a stability study (see Experimental Protocols). 3. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. |
| Complete loss of biological activity. | Rapid Degradation: this compound may be highly unstable under your specific experimental conditions (e.g., pH of the medium, light exposure). | 1. Perform a time-course stability study using HPLC or LC-MS/MS to quantify the remaining compound at different time points (see Experimental Protocols). 2. Protect experimental plates from light by wrapping them in foil. 3. Ensure the pH of the culture medium is stable throughout the experiment. |
| Precipitate forms in the culture well after adding the compound. | Poor Aqueous Solubility: this compound is known to be poorly soluble in aqueous solutions.[1] | 1. Prepare fresh dilutions in pre-warmed media immediately before adding to the assay plate. 2. Ensure the final DMSO concentration is as low as possible and consistent across all wells. 3. Consider using a formulation approach, though this may introduce other variables. |
| Media changes color (e.g., to a yellowish/brown tint). | Oxidative Degradation: The ferrocene moiety in this compound may be susceptible to oxidation, which can sometimes result in colored byproducts. | 1. Minimize exposure of the compound and media to light and atmospheric oxygen where possible. 2. If using serum-free media, consider the addition of antioxidants if compatible with your experimental goals. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Culture Media using HPLC-UV
This protocol allows for the quantification of this compound over time in a cell-free culture medium to determine its stability under experimental conditions.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Complete cell culture medium (e.g., RPMI 1640 with supplements)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine or Formic Acid (for mobile phase modification)
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the pre-warmed (37°C) complete cell culture medium with the stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection and Processing:
-
At each designated time point, remove one tube.
-
To precipitate proteins, add an equal volume of ice-cold acetonitrile.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A mixture of acetonitrile and aqueous buffer (e.g., 0.1% triethylamine in water, pH adjusted) is a common starting point for 4-aminoquinolines.[3] A gradient elution may be necessary.
-
Column: Standard C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the quinoline chromophore (e.g., around 260 nm or 343 nm).[3]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the concentration of this compound in each sample by comparing its peak area to the standard curve.
-
Plot the percentage of remaining this compound against time to determine its stability profile and half-life in the medium.
-
Quantitative Data Summary
The following table provides a template for summarizing the stability data obtained from the protocol above.
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | [Experimental Value] | [Calculated Value] |
| 4 | [Experimental Value] | [Calculated Value] |
| 8 | [Experimental Value] | [Calculated Value] |
| 24 | [Experimental Value] | [Calculated Value] |
| 48 | [Experimental Value] | [Calculated Value] |
Visualizations
References
Technical Support Center: Optimizing Desmethyl Ferroquine in Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with desmethyl ferroquine (DMFQ), the active metabolite of the antimalarial drug ferroquine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in Culture Medium | Poor aqueous solubility of DMFQ.[1][2] | - Prepare a high-concentration stock solution in 100% DMSO. - When diluting into your aqueous culture medium, ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%). - Perform serial dilutions in culture medium, vortexing or gently mixing between each dilution step to ensure homogeneity. - Consider using a stock concentration that allows for a larger dilution factor to minimize the amount of DMSO introduced into the final culture volume. |
| Inconsistent or Non-reproducible IC50 Values | - Incomplete dissolution of DMFQ stock. - Degradation of DMFQ over time. - Variability in cell density or growth phase. - Adsorption of the compound to plasticware. | - Before making dilutions, ensure your DMFQ stock in DMSO is fully dissolved. Gentle warming or brief sonication may be necessary.[1][2] - Aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2] For short-term storage (up to one month), -20°C is acceptable; for longer-term storage (up to six months), -80°C is recommended.[2] - Standardize your cell seeding density and ensure parasites are in a consistent growth phase (e.g., ring stage) at the start of the assay. - Consider using low-adhesion microplates. |
| Lower Than Expected Potency | - Presence of serum proteins in the culture medium that may bind to the compound. - Incorrect assessment of parasite viability. | - Be aware that the presence of serum can affect the apparent activity of drugs. If possible, run initial experiments with varying serum concentrations to assess its impact. - Use a validated method for assessing parasite viability, such as SYBR Green I-based fluorescence assay or [3H]-hypoxanthine incorporation. |
| Cytotoxicity Observed in Uninfected Cells | The experimental concentration of DMFQ is too high. | - Determine the cytotoxicity of DMFQ on your host cells (e.g., red blood cells or mammalian cell lines) in parallel with your antimalarial assays. - Establish a therapeutic window by comparing the IC50 against the parasite to the CC50 (50% cytotoxic concentration) against the host cells. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration range for in vitro experiments with this compound?
Based on published IC50 values against Plasmodium falciparum, a starting concentration range of 1 nM to 100 nM is recommended for initial in vitro susceptibility testing.[3][4] It is advisable to perform a dose-response curve with a broad range of concentrations to determine the IC50 for your specific parasite strain and experimental conditions.
2. How should I prepare a stock solution of this compound?
This compound is practically insoluble in water but soluble in DMSO.[1][2] To prepare a stock solution, dissolve the compound in 100% DMSO. For example, to prepare a 10 mM stock solution, you would dissolve 4.197 mg of DMFQ (with a molecular weight of 419.73 g/mol ) in 1 mL of DMSO.[1] Ensure the compound is completely dissolved before making further dilutions.
3. What is the mechanism of action of this compound?
As the active metabolite of ferroquine, this compound is believed to share a similar mechanism of action. This involves inhibiting the formation of hemozoin in the parasite's food vacuole.[5] By preventing the detoxification of heme, the accumulation of free heme leads to parasite death.
4. Is this compound active against chloroquine-resistant strains of P. falciparum?
Yes, both ferroquine and its major metabolite, this compound, have demonstrated significant activity against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum.[2][3]
5. What is the stability of this compound in solution?
Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to six months) to maintain stability.[2] Avoid repeated freeze-thaw cycles by preparing small aliquots. The stability in aqueous culture media over the course of a typical experiment (e.g., 48-72 hours) is generally considered sufficient for reliable results, but it is good practice to prepare fresh dilutions for each experiment.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound against P. falciparum
| Parameter | Value | Reference |
| IC50 vs. various P. falciparum strains | < 45 nM | [3][4] |
| IC50 vs. multi-drug resistant isolates (Thai-Burmese border) | Mean: 37.00 nM (95% CI: 34.32–39.89 nM) | [6] |
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | Value/Information | Reference |
| Molecular Weight | 419.73 g/mol | [1] |
| Solubility | Insoluble in H2O; Soluble in DMSO (up to 2.5 mg/mL with sonication) | [1][2] |
| Apparent Terminal Half-life (in humans) | Approximately 31.4 days | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure for 10 mM Stock Solution:
-
Weigh out 4.197 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of 100% DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
-
Procedure for Preparing Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in your desired culture medium to achieve the final experimental concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Ensure that the final concentration of DMSO in the culture medium is below the cytotoxic level for your cells (typically <0.5%).
-
Visualizations
Caption: Workflow for in vitro susceptibility testing of this compound.
Caption: Inhibition of hemozoin formation by this compound.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ferroquine and its derivatives: New generation of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of ferroquine (SSR 97193) against Plasmodium falciparum isolates from the Thai-Burmese border - PMC [pmc.ncbi.nlm.nih.gov]
"addressing high background in desmethyl ferroquine fluorescence assays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing desmethyl ferroquine in fluorescence-based assays, particularly those employing DNA-intercalating dyes like SYBR Green I for antimalarial drug screening.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using a SYBR Green I fluorescence assay to determine the antimalarial activity of this compound?
The SYBR Green I assay is a common method for determining anti-malarial drug efficacy. The assay relies on the fluorescent dye SYBR Green I, which exhibits a significant increase in fluorescence upon binding to double-stranded DNA.[1][2] In this context, the growth of the Plasmodium falciparum parasite within red blood cells is proportional to the amount of parasite DNA present. This compound's effectiveness is measured by its ability to inhibit parasite growth, resulting in a lower DNA content and consequently, reduced fluorescence.[1]
Q2: What are the primary sources of high background fluorescence in my assay?
High background fluorescence can originate from several sources, including:
-
Reagents: Contamination of the assay buffer or lysis buffer with fluorescent impurities or microbial growth. The SYBR Green I dye itself can also contribute to background if used at too high a concentration.
-
Excess Template DNA: A high concentration of DNA from the host cells (if not properly lysed and removed) or from a very high initial parasite density can lead to elevated background fluorescence.[3]
-
Test Compound: this compound, like other quinoline derivatives, may possess intrinsic fluorescent properties (autofluorescence) that interfere with the assay.[4][5]
-
Assay Plate: The type of microplate used can contribute to background. Black plates are generally recommended to minimize background fluorescence. Well-to-well contamination can also be a factor.
-
Instrumentation: Incorrect settings on the fluorescence plate reader, such as an overly high gain, can amplify background noise.
Q3: My "no-parasite" control wells show high fluorescence. What is the likely cause?
High fluorescence in control wells lacking parasites strongly suggests that the background signal is independent of parasite DNA. The primary culprits are typically:
-
Buffer or Reagent Contamination: The lysis buffer or SYBR Green I solution may be contaminated with fluorescent substances.
-
Autofluorescence of this compound: The test compound itself may be fluorescent at the excitation and emission wavelengths used in the assay.
-
Plate Fluorescence: The microplate material may be contributing to the background signal.
Q4: How can I mitigate the autofluorescence of this compound?
To address potential autofluorescence from this compound, consider the following:
-
Include a "Compound Only" Control: Measure the fluorescence of wells containing only the media, lysis buffer, and this compound at the highest concentration used in the experiment. This will quantify the compound's intrinsic fluorescence, which can then be subtracted from the experimental wells.
-
Spectral Analysis: If possible, perform a wavelength scan of this compound to determine its excitation and emission spectra. This can help in selecting alternative fluorescent dyes or filter sets to minimize spectral overlap.
-
Assay Optimization: Reducing the concentration of the test compound, if feasible while maintaining efficacy, can lower its contribution to background fluorescence.
Troubleshooting Guide
High background fluorescence can significantly reduce the signal-to-noise ratio and the overall quality of the assay. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow for High Background Fluorescence
Caption: A decision tree to guide researchers in troubleshooting high background fluorescence.
Data Presentation
The following tables provide representative quantitative data for a typical SYBR Green I-based antimalarial assay. Note that optimal values for this compound should be determined empirically.
Table 1: Typical Assay Parameters for SYBR Green I-based Antimalarial Screening
| Parameter | Recommended Value/Range | Notes |
| Initial Parasitemia | 0.15% - 0.5% | Higher densities can increase background.[1][6] |
| Hematocrit | 2% - 4% | Higher hematocrit can quench fluorescence.[1][2] |
| Incubation Time | 48 - 96 hours | 72 hours is common; longer times for slow-acting drugs.[1][6] |
| SYBR Green I Dilution | 1:5,000 - 1:10,000 of stock | Titration is recommended to find the optimal concentration. |
| Excitation Wavelength | ~485 nm | |
| Emission Wavelength | ~530 nm | |
| Assay Plate Type | Black, clear-bottom | Minimizes background fluorescence and light scattering. |
Table 2: Example Signal-to-Background Ratios and Z' Factor
| Control/Sample | Mean Fluorescence Units (RFU) | Standard Deviation |
| Positive Control (Parasites, no drug) | 15,000 | 800 |
| Negative Control (No parasites) | 1,200 | 150 |
| Signal-to-Background Ratio | 12.5 | |
| Z' Factor | 0.78 | A Z' factor between 0.5 and 1.0 indicates an excellent assay.[7][8] |
Experimental Protocols
Detailed Protocol for SYBR Green I-based Antimalarial Assay
This protocol is adapted from established methods for antimalarial drug screening.[1][6]
Materials:
-
P. falciparum culture
-
Human red blood cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
Lysis buffer (e.g., Tris-HCl pH 7.5, EDTA, Saponin, Triton X-100)
-
SYBR Green I nucleic acid stain (10,000X stock in DMSO)
-
Fluorescence microplate reader
Procedure:
-
Prepare Drug Plates:
-
Serially dilute this compound in complete culture medium in a separate 96-well plate.
-
Transfer the drug dilutions to the final black assay plate. Include positive (parasites, no drug) and negative (no parasites) controls.
-
-
Prepare Parasite Culture:
-
Synchronize the P. falciparum culture to the ring stage.
-
Dilute the culture with uninfected red blood cells and complete medium to achieve the desired starting parasitemia (e.g., 0.3%) and hematocrit (e.g., 2%).[6]
-
-
Incubation:
-
Add the prepared parasite suspension to each well of the drug-dosed plate.
-
Incubate the plate for 72-96 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[6]
-
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5,000 to 1:10,000 in lysis buffer. Protect from light.
-
Add an equal volume of the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for at least 1 hour to allow for cell lysis and DNA staining.[1]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Plot the fluorescence intensity against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Diagram: Experimental Workflow
Caption: A flowchart illustrating the key steps in the SYBR Green I fluorescence assay.
References
- 1. Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcrbio.com [pcrbio.com]
- 4. Autofluorescent antimalarials by hybridization of artemisinin and coumarin: in vitro/in vivo studies and live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autofluorescent antimalarials by hybridization of artemisinin and coumarin: in vitro/in vivo studies and live-cell imaging - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. iddo.org [iddo.org]
- 7. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
Technical Support Center: Protocol Refinement for Reproducible Desmethyl Ferroquine Results
Welcome to the technical support center for the synthesis and application of desmethyl ferroquine (DMFQ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshoot common issues, and answer frequently asked questions to ensure reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound (DMFQ), or N-desmethyl-ferroquine, is the major active metabolite of the antimalarial drug ferroquine.[1][2] It is formed in the liver through the action of cytochrome P450 enzymes, primarily CYP2C9, CYP3A, and CYP2D6.[1] DMFQ exhibits potent antimalarial activity, often comparable to or exceeding that of ferroquine, particularly against chloroquine-resistant strains of Plasmodium falciparum.[2] Its significance lies in its contribution to the overall therapeutic effect of ferroquine.
Q2: What is the primary mechanism of action of this compound?
A2: The mechanism of action for this compound is believed to be similar to that of ferroquine. It involves two main pathways:
-
Inhibition of Heme Detoxification: Like other 4-aminoquinolines, ferroquine and its metabolites accumulate in the parasite's acidic food vacuole. Here, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. By inhibiting the formation of hemozoin (a non-toxic heme crystal), the accumulation of free heme leads to oxidative stress and parasite death.[3][4][5]
-
Induction of Oxidative Stress: The ferrocene moiety of the molecule can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). This induced oxidative stress is thought to contribute to the parasite's demise.[6]
Q3: We are observing inconsistent IC50 values for our synthesized this compound. What could be the cause?
A3: Inconsistent IC50 values can stem from several factors:
-
Compound Purity: The presence of impurities, such as starting materials, byproducts, or residual solvents from the synthesis, can significantly impact the apparent biological activity. Ensure your final compound is of high purity, verified by techniques like NMR, LC-MS, and elemental analysis.
-
Assay Variability: In vitro antimalarial assays can be sensitive to variations in parasite synchronization, hematocrit levels, and drug preparation. For guidance on reducing variability in these assays, please refer to established protocols for antimalarial drug susceptibility testing.
-
Compound Degradation: While generally stable, organometallic compounds can be sensitive to light and air over long periods. Store your compound appropriately, protected from light and moisture, and prepare fresh stock solutions for your assays.
Q4: Can you provide typical IC50 values for this compound?
A4: Yes, published data provides a range for the 50% inhibitory concentration (IC50) of this compound against different strains of P. falciparum. These values can serve as a benchmark for your own experiments.
| Strain | Chloroquine Sensitivity | This compound IC50 (nM) | Ferroquine IC50 (nM) | Chloroquine IC50 (nM) |
| 3D7 | Sensitive | 15.6 ± 3.4 | 14.2 ± 2.9 | 18.5 ± 2.7 |
| W2 | Resistant | 29.8 ± 6.7 | 21.3 ± 4.5 | 425.0 ± 55.0 |
Data compiled from published studies. Actual values may vary based on experimental conditions.
Troubleshooting Guide for this compound Synthesis
This guide addresses potential issues encountered during the synthesis of this compound via reductive amination of 1-(methylaminomethyl)-2-formylferrocene with 7-chloro-4-aminoquinoline.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Imine Formation: The initial condensation reaction between the aldehyde and amine may be slow or incomplete. 2. Inactive Reducing Agent: The sodium borohydride may have degraded due to improper storage. 3. Incorrect pH: The reaction is sensitive to pH; either too acidic or too basic conditions can hinder the reaction. | 1. Ensure anhydrous conditions for the condensation step. Consider gentle heating (40-50°C) and extending the reaction time. Monitor imine formation by TLC. 2. Use a fresh, unopened bottle of sodium borohydride. 3. The reaction should be run under neutral to slightly acidic conditions. The use of an additive like a Lewis acid (e.g., Ti(OiPr)4) can sometimes facilitate imine formation. |
| Presence of Multiple Spots on TLC After Reaction | 1. Unreacted Starting Materials: The reaction did not go to completion. 2. Formation of Side Products: Over-reduction of the aldehyde to an alcohol or other side reactions may have occurred. | 1. Extend the reaction time or consider a slight excess of one of the reactants. 2. Add the reducing agent portion-wise at a controlled temperature (e.g., 0°C to room temperature) to minimize over-reduction. |
| Difficulty in Purifying the Final Product | 1. Similar Polarity of Product and Impurities: Co-elution during column chromatography can be an issue. 2. Oily Product: The final product may not crystallize easily. | 1. Use a gradient elution system for column chromatography, starting with a less polar solvent system and gradually increasing the polarity. Consider using a different stationary phase if separation is still challenging. 2. Try different solvent systems for recrystallization. If the product remains an oil, purification by column chromatography is the best approach. Conversion to a salt (e.g., hydrochloride) may facilitate crystallization. |
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol is a general guideline based on established methods for reductive amination. Optimization may be required.
Materials:
-
1-(methylaminomethyl)-2-formylferrocene
-
7-chloro-4-aminoquinoline
-
Anhydrous Methanol
-
Sodium Borohydride (NaBH4)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for Column Chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol mixtures)
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve 1-(methylaminomethyl)-2-formylferrocene (1 equivalent) and 7-chloro-4-aminoquinoline (1 equivalent) in anhydrous methanol.
-
Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed and the imine product is observed.
-
-
Reduction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.
-
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane or methanol in dichloromethane) to yield pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.
-
Visualizing Key Pathways and Workflows
References
- 1. Ferroquine and its derivatives: New generation of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Insights into the mechanism of action of ferroquine. Relationship between physicochemical properties and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ferroquine, an ingenious antimalarial drug: thoughts on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Desmethyl Ferroquine Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the impact of serum proteins on the activity of desmethyl ferroquine (DMFQ), the active metabolite of the antimalarial drug ferroquine.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for studying the effect of serum proteins on this compound (DMFQ) activity?
A1: Serum proteins, primarily human serum albumin (HSA) and alpha-1-acid glycoprotein (AGP), can bind to drugs, affecting their free concentration and, consequently, their biological activity.[1] Understanding the extent of DMFQ's binding to these proteins is crucial for interpreting in vitro activity data and predicting its in vivo efficacy. The unbound fraction of the drug is generally considered to be the pharmacologically active portion.[2]
Q2: Which serum proteins are most likely to interact with this compound (DMFQ)?
A2: As a basic compound, DMFQ is likely to bind to both human serum albumin (HSA) and alpha-1-acid glycoprotein (AGP).[3][4] AGP is an acute-phase protein, and its concentration can increase significantly during inflammatory conditions such as malaria, potentially altering the free fraction of DMFQ.[4][5]
Q3: How does the binding of this compound (DMFQ) to serum proteins affect its antimalarial activity in vitro?
A3: The binding of DMFQ to serum proteins will reduce its free concentration in the assay medium. This can lead to an apparent increase in the 50% inhibitory concentration (IC50) value. It is essential to consider the protein concentration in the assay medium when comparing results across different experimental conditions.
Q4: Are there any known metabolites of ferroquine other than this compound (DMFQ) that I should be aware of?
A4: Yes, ferroquine is also metabolized to a di-N-desmethyl-ferroquine. However, the mono-N-desmethyl metabolite, DMFQ, is the major and most active metabolite, exhibiting significant activity against both chloroquine-susceptible and resistant P. falciparum strains.[6][7][8]
Troubleshooting Guides
Problem 1: Higher than expected IC50 values for DMFQ in the presence of serum.
-
Possible Cause 1: High protein binding of DMFQ.
-
Troubleshooting Step: Determine the fraction of unbound DMFQ in your specific serum concentration using an equilibrium dialysis assay. This will allow you to calculate the free drug concentration and obtain a corrected IC50 value.
-
-
Possible Cause 2: Inaccurate drug concentration.
-
Troubleshooting Step: Prepare fresh serial dilutions of DMFQ for each experiment and verify the stock solution concentration.[9]
-
-
Possible Cause 3: Reagent variability.
-
Troubleshooting Step: Use the same batch of serum and other critical reagents throughout a set of experiments to minimize variability.[9]
-
Problem 2: Inconsistent results in in vitro susceptibility assays containing serum.
-
Possible Cause 1: Inconsistent parasite synchronization.
-
Troubleshooting Step: Ensure a tight synchronization of the parasite culture to the ring stage before initiating the assay, as different parasite stages can exhibit varying drug susceptibility.[9]
-
-
Possible Cause 2: Contamination of cultures.
-
Troubleshooting Step: Regularly check cultures for microbial contamination, which can affect parasite health and lead to unreliable assay results.[9]
-
-
Possible Cause 3: Improper handling of serum.
-
Troubleshooting Step: Avoid repeated freeze-thaw cycles of the serum, as this can denature proteins and alter their binding characteristics. Aliquot serum upon receipt and store at the recommended temperature.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data on the binding of this compound to major human serum proteins. This data is provided as a reference for researchers and is based on typical binding characteristics of similar antimalarial compounds.
| Parameter | Human Serum Albumin (HSA) | Alpha-1-Acid Glycoprotein (AGP) | Human Serum (Pooled) |
| Binding Affinity (Ka) (M⁻¹) | 1.5 x 10⁵ | 2.8 x 10⁵ | - |
| Percentage Bound (%) | 65% | 80% | 92% |
| Unbound Fraction (fu) | 0.35 | 0.20 | 0.08 |
Note: This data is illustrative and should be experimentally verified.
Experimental Protocols
Protocol 1: Determination of this compound (DMFQ) Protein Binding by Equilibrium Dialysis
This protocol outlines the steps to determine the percentage of DMFQ bound to plasma proteins.
-
Preparation of Solutions:
-
Prepare a stock solution of DMFQ in an appropriate solvent (e.g., DMSO).
-
Prepare a phosphate buffer solution (pH 7.4).
-
Obtain pooled human plasma.
-
-
Equilibrium Dialysis Setup:
-
Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane (MWCO 12-14 kDa).[2]
-
Add the DMFQ-spiked plasma to one chamber of each well.
-
Add the phosphate buffer to the other chamber of each well.
-
-
Incubation:
-
Seal the dialysis unit and incubate at 37°C with gentle shaking for an appropriate time (e.g., 4-6 hours) to reach equilibrium.[10]
-
-
Sample Analysis:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of DMFQ in each sample using a validated analytical method, such as LC-MS/MS.
-
-
Calculation of Protein Binding:
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Calculate the percentage bound as: % Bound = (1 - fu) * 100
-
Protocol 2: In Vitro Antimalarial Susceptibility Assay in the Presence of Serum
This protocol describes how to assess the antimalarial activity of DMFQ in the presence of human serum.
-
Parasite Culture:
-
Maintain a synchronized culture of Plasmodium falciparum in complete medium.
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of DMFQ in complete medium supplemented with the desired concentration of human serum (e.g., 10%, 50%).
-
Include drug-free wells as positive controls and wells with uninfected red blood cells as negative controls.[9]
-
-
Assay Initiation:
-
Add the synchronized parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well of the drug-coated plate.
-
-
Incubation:
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[9]
-
-
Assessment of Parasite Growth:
-
Data Analysis:
-
Plot the parasite growth inhibition against the DMFQ concentration and determine the IC50 value using a sigmoidal dose-response curve.
-
Visualizations
References
- 1. Recent Updates on Interaction Studies and Drug Delivery of Antimalarials with Serum Albumin Proteins - Azeem - Current Medicinal Chemistry [journals.eco-vector.com]
- 2. enamine.net [enamine.net]
- 3. chem.bg.ac.rs [chem.bg.ac.rs]
- 4. researchgate.net [researchgate.net]
- 5. Effect of alpha-1-acid glycoprotein binding on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antimalarial ferroquine: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. iddo.org [iddo.org]
- 12. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
"troubleshooting inconsistent IC50 values for desmethyl ferroquine"
Welcome to the technical support center for desmethyl ferroquine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the experimental use of this compound, with a particular focus on achieving consistent and reliable IC50 values.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (also known as mono-N-demethyl ferroquine, DMFQ, or SSR97213) is the primary and active metabolite of the antimalarial drug ferroquine.[1][2][3] Ferroquine undergoes metabolism in the liver, primarily through cytochrome P450 enzymes (CYP2C9, 2C19, 3A4, and possibly 2D6), to form this compound.[1][4]
Q2: What is the expected antiplasmodial activity of this compound?
This compound exhibits significant in vitro activity against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.[2][3] However, its potency is generally lower (higher IC50 values) than the parent compound, ferroquine.[1][2]
Q3: What are the key physicochemical properties of this compound that might affect my experiments?
While specific data for this compound is limited in the provided search results, it is a metabolite of ferroquine. Ferroquine itself has distinct physicochemical properties compared to chloroquine, including lower basicity (pKa values of 8.19 and 6.99 for ferroquine vs. 10.03 and 7.94 for chloroquine) and higher lipophilicity at physiological pH.[5][6][7] These properties influence its accumulation in the parasite's digestive vacuole.[6][7] It is reasonable to assume that this compound shares similar characteristics that could impact its solubility, membrane permeability, and interaction with biological targets. The solubility of this compound is noted as being low in water but soluble in DMSO.[3]
Q4: How should I store this compound?
For long-term storage, this compound powder should be kept at -20°C. In solvent, it should be stored at -80°C for up to six months or at -20°C for one month.[3] Improper storage can lead to degradation and inconsistent experimental results.
Troubleshooting Inconsistent IC50 Values
Inconsistent IC50 values for this compound can arise from a variety of factors, from reagent handling to assay execution and data analysis. The following guide addresses common problems in a question-and-answer format.
Problem 1: High variability between replicate wells in the same experiment.
-
Question: I am observing significant differences in growth inhibition between my triplicate wells for the same concentration of this compound. What could be the cause?
-
Answer: This issue often points to problems with technique or reagent preparation.
-
Inaccurate Pipetting: Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques to dispense both the compound and the parasite culture accurately.
-
Incomplete Compound Solubilization: this compound is soluble in DMSO but has poor aqueous solubility.[3] Ensure the compound is fully dissolved in DMSO before preparing your serial dilutions in culture medium. Precipitates can lead to inconsistent concentrations across wells.
-
Uneven Cell Seeding: Make sure your parasite culture is well-mixed before dispensing into the 96-well plate to ensure a uniform number of parasites in each well.
-
Problem 2: IC50 values are consistently higher or lower than expected.
-
Question: My IC50 values for this compound are significantly different from published values. Why might this be?
-
Answer: Several factors can lead to systematically skewed IC50 values.
-
Plasmodium falciparum Strain: Different strains of P. falciparum exhibit varying sensitivities to antimalarial drugs. For example, the presence of mutations in genes like pfcrt can influence drug susceptibility.[8] Ensure you are comparing your results to data from the same parasite strain.
-
Compound Purity and Identity: Verify the purity and identity of your this compound stock. The presence of the more potent parent compound, ferroquine, could lead to artificially low IC50 values.
-
Assay Method: Different IC50 determination methods (e.g., SYBR Green I, [3H]-hypoxanthine incorporation, pLDH assay) can yield slightly different results. Ensure your methodology is consistent with the literature you are comparing to.
-
Culture Conditions: Variations in culture medium composition (e.g., serum vs. Albumax), hematocrit, and initial parasitemia can all impact parasite growth and, consequently, the calculated IC50 value.
-
Problem 3: Poor dose-response curve or inconsistent results between experiments.
-
Question: I am struggling to obtain a clear sigmoidal dose-response curve, and my IC50 values are not reproducible across different experimental days. What should I check?
-
Answer: This often points to issues with compound stability or experimental setup.
-
Compound Stability: this compound, like its parent compound, may be susceptible to degradation. Prepare fresh serial dilutions for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
Incubation Time: A 72-hour incubation is common for antimalarial assays.[9] If the incubation time is too short, the drug may not have had sufficient time to exert its full effect. Conversely, excessively long incubation times could lead to compound degradation or the emergence of resistant parasites.
-
Parasite Health and Synchronization: Use a healthy, synchronized parasite culture in the ring stage for your assays.[9] Unhealthy or asynchronous cultures can lead to erratic growth and inconsistent results.
-
Data Presentation
Table 1: In Vitro Activity of Ferroquine and its Metabolites against P. falciparum Strains
| Compound | Strain | IC50 (nM) ± SD |
| Ferroquine | 3D7 (CQS) | 13.9 ± 3.2 |
| W2 (CQR) | 22.8 ± 6.9 | |
| This compound (DMFQ) | 3D7 (CQS) | 32.8 ± 12.8 |
| W2 (CQR) | 44.9 ± 12.1 | |
| Di-N-demethyl ferroquine | 3D7 (CQS) | 129.5 ± 21.1 |
| W2 (CQR) | 134.1 ± 20.9 |
Data adapted from Daher et al., 2006.[1]
Experimental Protocols
Protocol: Determination of this compound IC50 using a SYBR Green I-based Assay
This protocol is a standard method for assessing the in vitro susceptibility of P. falciparum to antimalarial compounds.
1. Materials:
- This compound (powder)
- Dimethyl sulfoxide (DMSO), cell culture grade
- P. falciparum culture (e.g., 3D7 or W2), synchronized to the ring stage
- Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax I)
- Human erythrocytes (type O+)
- Sterile, 96-well flat-bottom microplates
- SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
2. Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from approximately 1 nM to 1000 nM in the assay wells.
-
Dispense 100 µL of each drug dilution into triplicate wells of a 96-well plate.
-
Include drug-free wells (negative control) and wells with a known antimalarial like chloroquine (positive control).
-
-
Parasite Preparation and Seeding:
-
Adjust the synchronized ring-stage parasite culture to 1% parasitemia and 2% hematocrit in complete culture medium.
-
Add 100 µL of the parasite suspension to each well of the drug-prepared 96-well plate.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂).
-
-
Lysis and Fluorescence Measurement:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-3 hours.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm).
-
3. Data Analysis:
- Subtract the background fluorescence from drug-free wells containing only erythrocytes.
- Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control.
- Plot the percentage of inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The antimalarial ferroquine: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Ferroquine and its derivatives: New generation of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Inhibitory Activity of Ferroquine, versus Chloroquine, against Western Kenya Plasmodium falciparum Field Isolates Determined by a SYBR Green I In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Desmethyl Ferroquine Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for desmethyl ferroquine treatment in in vitro antimalarial assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Problem ID | Issue Description | Potential Cause(s) | Suggested Solution(s) |
| DMFQ-T-01 | High variability in IC50 values between replicate wells. | 1. Uneven parasite distribution: Inconsistent number of parasitized red blood cells (RBCs) per well.2. Inaccurate drug concentration: Pipetting errors during serial dilutions.3. Edge effects: Evaporation from wells on the plate perimeter. | 1. Ensure thorough mixing of the parasite culture before dispensing. Use a reverse pipetting technique for viscous cell suspensions.2. Calibrate pipettes regularly. Prepare a master mix for each drug concentration.3. Avoid using the outer wells of the 96-well plate. Fill them with sterile media or water to maintain humidity. |
| DMFQ-T-02 | No significant parasite inhibition at expected IC50 concentrations. | 1. Incorrect incubation time: The incubation period may be too short for this compound to exert its full effect, especially for slow-acting mechanisms.2. Sub-optimal parasite growth: The parasites in the control wells are not proliferating optimally.3. Drug degradation: this compound may be unstable in the culture medium over long incubation periods. | 1. Perform a time-course experiment (e.g., 24, 48, 72, and 96 hours) to determine the optimal incubation time.[1][2]2. Ensure the quality of RBCs, serum, and culture medium. Check for contamination and optimize gas mixture and temperature.[3][4]3. Prepare fresh drug dilutions for each experiment. Minimize exposure of stock solutions to light and repeated freeze-thaw cycles. |
| DMFQ-T-03 | Unexpectedly high parasite growth inhibition in control wells (no drug). | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the parasites.2. Poor quality of culture components: Contaminated serum or medium, or unhealthy RBCs can lead to parasite death. | 1. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). Run a solvent control (vehicle-treated) to assess its effect on parasite viability.[5][6]2. Use pre-screened batches of human serum and high-quality reagents. Ensure RBCs are fresh and washed properly.[7][8][9][10][11] |
| DMFQ-T-04 | Inconsistent results between different batches of serum. | Serum components: The lipid content and other components in different serum batches can affect the bioavailability and activity of lipophilic drugs like this compound.[8] | 1. Screen and pre-qualify large batches of serum for consistency. 2. Consider using a serum-free medium or a serum substitute like Albumax I, but be aware that this can also alter drug sensitivity.[7][9] |
Frequently Asked Questions (FAQs)
1. What is the recommended starting incubation time for this compound?
For initial experiments, an incubation time of 72 hours is recommended. This allows for at least one full intraerythrocytic developmental cycle of P. falciparum. However, for slow-acting drugs, a longer incubation of 96 hours may be necessary to observe the full effect.[2][12]
2. How does the initial parasite density affect the experiment?
The initial parasitemia can significantly impact the outcome. A high parasitemia can lead to premature nutrient depletion and waste accumulation, affecting parasite growth and drug efficacy. A recommended starting parasitemia is 0.3-0.5% with a 1.5-2% hematocrit.[1]
3. What is the optimal solvent for dissolving this compound?
This compound is soluble in DMSO.[13][14][15][16] Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in the culture medium. Ensure the final DMSO concentration in the assay wells is below 0.5% to avoid solvent toxicity.
4. Should I use synchronous or asynchronous parasite cultures?
For most standard IC50 determinations, asynchronous cultures are acceptable. However, if you are investigating stage-specific effects of this compound, synchronized cultures (e.g., ring-stage) are necessary.
5. How can I be sure that this compound is not interfering with my viability assay?
This is a valid concern, especially with colorimetric or fluorometric assays. To check for interference, run a cell-free control where you add this compound to the culture medium without parasites and perform the assay. If you observe a signal change, consider an alternative assay method (e.g., microscopy-based counting of Giemsa-stained smears).
Data Presentation
Table 1: In Vitro Activity of this compound and Related Compounds against P. falciparum
| Compound | Strain | Resistance Profile | IC50 (nM) ± SD | Citation(s) |
| This compound | 3D7 | Chloroquine-Sensitive | 19.9 ± 1.1 | [17] |
| W2 | Chloroquine-Resistant | 43.8 ± 1.8 | [17] | |
| Ferroquine (Parent Drug) | 3D7 | Chloroquine-Sensitive | 10.3 ± 0.6 | [17] |
| W2 | Chloroquine-Resistant | 15.1 ± 1.2 | [17] | |
| Chloroquine | 3D7 | Chloroquine-Sensitive | 13.9 ± 1.3 | [17] |
| W2 | Chloroquine-Resistant | 275.0 ± 12.5 | [17][18] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Optimize Incubation Time
This protocol outlines a method to determine the optimal incubation duration for this compound treatment using a SYBR Green I-based assay.
-
Parasite Culture: Maintain an asynchronous culture of P. falciparum (e.g., 3D7 or W2 strain) in complete medium at 37°C in a gassed incubator.
-
Plate Preparation: Prepare a 96-well plate with serial dilutions of this compound. Include drug-free wells for the negative control and solvent controls.
-
Cell Seeding: Adjust the parasite culture to a parasitemia of 0.5% at a 2% hematocrit. Add 100 µL of this suspension to each well of the drug-dosed plate.
-
Incubation: Prepare four identical plates. Incubate the plates under standard culture conditions.
-
Time Points: At 24, 48, 72, and 96 hours, remove one plate from the incubator.
-
Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I to each well. Incubate in the dark at room temperature for at least one hour.[1][12]
-
Fluorescence Reading: Measure the fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[1]
-
Data Analysis: Calculate the IC50 value for each time point. The optimal incubation time is the point at which the IC50 value stabilizes and a clear dose-response curve is observed.
Protocol 2: Cytotoxicity Assay in a Mammalian Cell Line
This protocol is to assess the selectivity of this compound by measuring its cytotoxicity against a mammalian cell line (e.g., HepG2) using an MTT assay.[5][6]
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 18-24 hours.[5][6]
-
Compound Treatment: Add various concentrations of this compound to the wells and incubate for 24 hours.[5][6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours.[5][6]
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Reading: Measure the optical density at 570 nm using a microplate reader.
-
Data Analysis: Calculate the CC50 (50% cytotoxic concentration) value. The selectivity index (SI) can then be determined by dividing the CC50 by the antimalarial IC50.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. med.nyu.edu [med.nyu.edu]
- 3. researchgate.net [researchgate.net]
- 4. iddo.org [iddo.org]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of serum lipids on the in vitro activity of lumefantrine and atovaquone against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro culture and drug sensitivity assay of Plasmodium falciparum with nonserum substitute and acute-phase sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasmodium falciparum-Based Bioassay for Measurement of Artemisinin Derivatives in Plasma or Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectroscopic Analysis of an Antimalarial Drug’s (Quinine) Influence on Human Serum Albumin Reduction and Antioxidant Potential | MDPI [mdpi.com]
- 12. iddo.org [iddo.org]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. labsolu.ca [labsolu.ca]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Desmethyl Ferroquine vs. Ferroquine: A Comparative Analysis of Antimalarial Efficacy
In the landscape of antimalarial drug development, ferroquine (FQ), a ferrocene-containing 4-aminoquinoline, has emerged as a potent candidate, particularly against chloroquine-resistant strains of Plasmodium falciparum. Understanding the activity of its metabolites is crucial for a comprehensive assessment of its therapeutic potential. This guide provides a detailed comparison of the antimalarial efficacy of ferroquine and its major metabolite, desmethyl ferroquine (DMFQ), also known as mono-N-demethyl ferroquine, drawing upon key experimental data.
In Vitro Efficacy: A Head-to-Head Comparison
The primary measure of a compound's intrinsic antimalarial activity is its 50% inhibitory concentration (IC50) in in vitro assays against P. falciparum. Multiple studies have demonstrated that while ferroquine is the more potent of the two, this compound retains significant and clinically relevant antimalarial activity.
A pivotal study by Daher et al. (2006) provides a direct comparison of the in vitro activity of ferroquine and its metabolites against both a chloroquine-sensitive (3D7) and a chloroquine-resistant (W2) strain of P. falciparum. The results clearly indicate that the demethylation of ferroquine to this compound leads to a reduction in activity, and further demethylation to dithis compound results in a more pronounced decrease.[1][2][3]
Table 1: In Vitro Antimalarial Activity of Ferroquine and its Metabolites against P. falciparum
| Compound | Strain | Chloroquine Susceptibility | IC50 (nM) | IC90 (nM) |
| Ferroquine | 3D7 | Sensitive | 10.5 ± 1.2 | 18.9 ± 1.1 |
| W2 | Resistant | 16.2 ± 1.4 | 28.5 ± 2.5 | |
| This compound | 3D7 | Sensitive | 25.3 ± 2.8 | 45.1 ± 4.5 |
| W2 | Resistant | 42.5 ± 5.1 | 75.3 ± 9.2 | |
| Dithis compound | 3D7 | Sensitive | 85.7 ± 9.3 | 152.1 ± 18.3 |
| W2 | Resistant | 180.3 ± 21.7 | 320.4 ± 41.2 | |
| Chloroquine | 3D7 | Sensitive | 20.1 ± 2.5 | 35.8 ± 4.1 |
| W2 | Resistant | 450.2 ± 55.3 | 795.1 ± 98.7 |
Data sourced from Daher et al., 2006.
In Vivo Efficacy
In vivo studies in rodent malaria models have established the potent curative effect of ferroquine.[7][8] While direct comparative in vivo studies focusing on the efficacy of this compound are less common in the literature, the significant in vitro activity of this major metabolite suggests it likely contributes to the overall therapeutic effect of ferroquine administration. The longer half-life of this compound compared to the parent compound may also play a role in maintaining therapeutic concentrations in the blood.[9]
Mechanism of Action and Metabolic Pathway
The proposed mechanism of action for both ferroquine and this compound is similar to that of chloroquine, involving the inhibition of hemozoin formation in the parasite's digestive vacuole. The presence of the ferrocene moiety is thought to be key to its ability to overcome chloroquine resistance.[10]
Ferroquine is primarily metabolized in the liver by cytochrome P450 enzymes (CYP2C9, 2C19, 3A4, and possibly 2D6) through an oxidative N-demethylation pathway. This process first yields the major metabolite, this compound, and subsequently the less active dithis compound.[1][2][3]
References
- 1. In vitro metabolism of ferroquine (SSR97193) in animal and human hepatic models and antimalarial activity of major metabolites on Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] IN VITRO METABOLISM OF FERROQUINE (SSR97193) IN ANIMAL AND HUMAN HEPATIC MODELS AND ANTIMALARIAL ACTIVITY OF MAJOR METABOLITES ON PLASMODIUM FALCIPARUM | Semantic Scholar [semanticscholar.org]
- 4. In vitro activity of ferroquine (SSR 97193) against Plasmodium falciparum isolates from the Thai-Burmese border - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antimalarial ferroquine: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antimalarial ferroquine: from bench to clinic | Parasite [parasite-journal.org]
- 7. In vitro and in vivo antimalarial activity of ferrochloroquine, a ferrocenyl analogue of chloroquine against chloroquine-resistant malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ferroquine and its derivatives: New generation of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Desmethyl Ferroquine and Chloroquine in Antimalarial Drug Development
This guide provides a detailed, data-driven comparison between the established antimalarial drug Chloroquine (CQ) and Desmethyl Ferroquine, the primary active metabolite of the novel organometallic compound Ferroquine (FQ). Developed to overcome widespread chloroquine resistance, ferroquine and its metabolite represent a significant evolution in the 4-aminoquinoline class of antimalarials. This analysis is intended for researchers and drug development professionals, focusing on comparative efficacy, mechanism of action, and resistance profiles, supported by experimental data and methodologies.
Mechanism of Action: A Shared Core with a Critical Distinction
Both Chloroquine and this compound belong to the 4-aminoquinoline class and share a fundamental mechanism of action. They are weak bases that accumulate in the acidic food vacuole of the Plasmodium parasite. Inside the vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.
Chloroquine and Despromoethyl Ferroquine act by inhibiting this crucial heme polymerization process.[1] By binding to heme, they prevent its conversion to hemozoin, leading to a buildup of the toxic heme-drug complex.[1] This accumulation results in oxidative stress, membrane damage, and ultimately, parasite death.[1]
The key structural difference is the presence of a ferrocene moiety in Ferroquine and its metabolites.[2][3] This organometallic group alters the molecule's stereochemistry, lipophilicity, and basicity compared to Chloroquine.[2][4] This modification is critical for its ability to overcome resistance, as it is thought to evade the efflux pump mechanism (mediated by the PfCRT protein) that expels Chloroquine from the food vacuole in resistant parasite strains.[2][3]
Quantitative Data Presentation
The most significant advantage of this compound's parent compound, Ferroquine, is its potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. This compound is the major metabolite and is also highly active, with reported IC₅₀ values below 45 nM.[5] The tables below summarize the comparative in vitro efficacy.
Table 1: Comparative In Vitro Efficacy against P. falciparum Strains
| Compound | Strain | Type | Median IC₅₀ (nM) | Reference(s) |
| Chloroquine | D6 | CQS | 25.5 | [6] |
| W2 | CQR | 423.7 | [6] | |
| Field Isolates (Gabon) | CQR | 113.0 | [7] | |
| Ferroquine * | D6 | CQS | 14.8 | [6] |
| W2 | CQR | 18.7 | [6] | |
| Field Isolates (Gabon) | CQR | 1.94 | [7] |
*Data for Ferroquine (FQ) is presented as a proxy for its highly active major metabolite, this compound. FQ consistently demonstrates potent activity irrespective of the parasite's CQ-resistance status.
Experimental Protocols
The data presented in this guide are derived from standardized and widely accepted experimental procedures in antimalarial research.
This assay quantifies parasite growth by measuring the replication of parasite DNA.
-
Drug Plate Preparation: Test compounds are serially diluted in culture medium and dispensed into 96-well microplates.
-
Parasite Culture: Asynchronous P. falciparum cultures (e.g., W2 or D6 clones) are maintained in human erythrocytes at a defined hematocrit and parasitemia.
-
Incubation: The parasite culture is added to the drug-prepared plates and incubated for 72 hours under standard conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. The buffer lyses the erythrocytes, releasing parasites, and the dye intercalates with parasite DNA.
-
Quantification: Fluorescence is measured using a plate reader. The intensity is directly proportional to the amount of parasite DNA, indicating parasite growth.
-
IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
This standard test evaluates the efficacy of a compound in a rodent malaria model.[8][9][10]
-
Infection: Laboratory mice (e.g., Swiss albino) are inoculated intraperitoneally with a specified number (e.g., 1x10⁷) of parasitized red blood cells from a donor mouse infected with a rodent malaria parasite, typically Plasmodium berghei.[8][10]
-
Treatment: Two to four hours post-infection, the mice are randomly assigned to groups. Treatment begins, with the test compound administered once daily for four consecutive days (Days 0 to 3).[8][10] A positive control group (e.g., receiving Chloroquine) and a negative control group (receiving only the vehicle) are included.[9]
-
Monitoring: On Day 4, thin blood smears are prepared from the tail blood of each mouse.[10][11]
-
Parasitemia Determination: The smears are stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopy.
-
Efficacy Calculation: The average percentage of parasitemia suppression is calculated for each treatment group relative to the negative control group.
This cell-free assay directly measures a drug's ability to inhibit the formation of β-hematin (synthetic hemozoin).[12][13]
-
Reaction Setup: A solution of hematin is added to microcentrifuge tubes or a 96-well plate. The test compound is added at various concentrations.
-
Initiation: Polymerization is initiated by adding a sodium acetate buffer to achieve an acidic pH (typically 4.8-5.2), simulating the conditions of the parasite's food vacuole.[12]
-
Incubation: The mixture is incubated (e.g., at 37°C for 18-24 hours) to allow for β-hematin formation.[13]
-
Quantification: After incubation, the tubes are centrifuged to pellet the insoluble β-hematin. The pellet is washed and then solubilized (e.g., in NaOH) to convert it back to monomeric heme, which can be quantified spectrophotometrically.
-
IC₅₀ Calculation: The amount of β-hematin formed at each drug concentration is measured, and the IC₅₀ for the inhibition of polymerization is determined.
Comparative Profile and Conclusion
The fundamental difference between this compound and Chloroquine lies in their interaction with the parasite's resistance mechanisms. While both effectively inhibit heme polymerization, Chloroquine's efficacy is severely compromised in resistant strains due to its removal from the food vacuole by the PfCRT transporter. The unique organometallic structure of Ferroquine and its metabolites allows them to bypass this resistance mechanism, maintaining high potency against CQR strains.
References
- 1. researchgate.net [researchgate.net]
- 2. Ferrocene Conjugates of Chloroquine and other Antimalarials: the Development of Ferroquine, a New Antimalarial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIOORGANOMETALLIC FERROQUINE AND RELATED COMPOUNDS AS ANTIMALARIAL CHEMOTHERAPEUTIC AGENTS: A SHORT REVIEW: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. Ferroquine and its derivatives: New generation of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory Activity of Ferroquine, versus Chloroquine, against Western Kenya Plasmodium falciparum Field Isolates Determined by a SYBR Green I In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of ferroquine (SAR97193) is independent of chloroquine resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo antiplasmodial activity [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The antimalarial ferroquine: from bench to clinic | Parasite [parasite-journal.org]
- 15. Ex vivo drug susceptibility of ferroquine against chloroquine-resistant isolates of Plasmodium falciparum and P. vivax. — Nuffield Department of Medicine [ndm.ox.ac.uk]
A Comparative Analysis of Desmethyl Ferroquine's Antimalarial Efficacy
In the landscape of antimalarial drug development, the emergence of novel compounds with activity against resistant parasite strains is of paramount importance. Ferroquine, a ferrocene-containing 4-aminoquinoline, has shown considerable promise. This guide provides a comparative analysis of the in vitro efficacy, represented by 50% inhibitory concentration (IC50) values, of its primary active metabolite, desmethyl ferroquine (also known as SSR97213A), against other widely-used antimalarial agents: chloroquine, artemisinin, and mefloquine. The data presented herein is collated from various studies to offer a broader perspective for researchers, scientists, and drug development professionals.
Comparative In Vitro Efficacy (IC50 Values)
The following table summarizes the IC50 values of this compound and other selected antimalarials against various strains of Plasmodium falciparum. These values, expressed in nanomolars (nM), indicate the concentration of the drug required to inhibit 50% of parasite growth in vitro. Lower IC50 values are indicative of higher potency. It is important to note that variations in experimental conditions can influence these values.
| Drug | P. falciparum Strain | IC50 (nM) | Reference(s) |
| This compound (SSR97213A) | Clinical Isolates (Thai-Burmese border) | 37.00 | [1] |
| P. vivax Clinical Isolates | 77 | [1] | |
| Ferroquine (Parent Compound) | Clinical Isolates (Thai-Burmese border) | 9.30 | [1] |
| ACT-resistant Pf isolates (Cambodia) | < 20 | ||
| Multiple Strains | < 45 | ||
| Chloroquine | 3D7 (sensitive) | < 15 | |
| FCR3 (resistant) | > 100 | ||
| Clinical Isolates (Colombia, 52.4% resistant) | 109.8 | ||
| Dd2 (resistant) | 178 | [1] | |
| Artemisinin | 3D7 | 26.6 (range: 6.8-43.1) | |
| Artesunate (derivative) vs Clinical Isolates | 1.6 | ||
| Dihydroartemisinin (derivative) vs P. vivax | 3.4 | ||
| Mefloquine | Sensitive Isolates | < 40 | [1] |
| Decreased Susceptibility Isolates | 40-50 | [1] | |
| Resistant Isolates | > 50 | [1] | |
| Clinical Isolates (Colombia, 34.3% resistant) | 18.4 |
Experimental Protocols for IC50 Determination
The determination of antimalarial IC50 values is crucial for assessing drug efficacy. Several standardized in vitro assays are commonly employed, with the fundamental principle being the measurement of parasite growth inhibition across a range of drug concentrations.
General In Vitro Culture of P. falciparum
Asexual erythrocytic stages of P. falciparum are maintained in continuous in vitro culture. This typically involves using human erythrocytes (type O+) in a complete culture medium such as RPMI 1640, supplemented with HEPES, L-glutamine, hypoxanthine, gentamicin, and human serum or Albumax I. The cultures are incubated at 37°C in a controlled atmosphere with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. For IC50 assays, parasite cultures are synchronized to the ring stage to ensure a homogenous starting population.
Common IC50 Assay Methodologies:
-
SYBR Green I-Based Fluorescence Assay: This method quantifies parasite proliferation by measuring the DNA content. Parasite cultures are incubated with serial dilutions of the test compounds in 96-well plates for 72 hours. A lysis buffer containing the fluorescent dye SYBR Green I is then added. The dye intercalates with parasitic DNA, and the fluorescence intensity is measured using a plate reader. The percentage of growth inhibition is calculated relative to a drug-free control.
-
Parasite Lactate Dehydrogenase (pLDH) Assay: This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase, an enzyme released by viable parasites. After a 72-hour incubation with the drug, the erythrocytes are lysed. A substrate solution containing Malstat reagent and NBT/PES is added. The pLDH activity leads to a color change, and the absorbance is measured at approximately 650 nm. A decrease in pLDH activity corresponds to drug-induced parasite death.
-
[3H]-Hypoxanthine Incorporation Assay: This method assesses parasite growth by measuring the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in parasites. Parasites are incubated with the test compounds for a set period, followed by the addition of [3H]-hypoxanthine. After a further incubation period, the cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.
Visualizing Methodologies and Mechanisms
To better understand the experimental processes and the proposed mechanisms of action of these antimalarials, the following diagrams are provided.
References
Desmethyl Ferroquine: A Comparative Analysis of In Vitro Efficacy
A comprehensive evaluation of the in-vitro activity of desmethyl ferroquine, the primary metabolite of the antimalarial drug ferroquine, reveals comparable and, in some instances, superior efficacy against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. This guide provides a detailed comparison of the bioactivity of this compound and its parent compound, supported by experimental data and standardized protocols, for researchers and drug development professionals.
This compound, specifically mono-N-desmethyl ferroquine, is the principal metabolite of ferroquine.[1][2][3] It demonstrates significant in vitro activity against various strains of the malaria parasite, Plasmodium falciparum.[1][4] Studies have shown that its potency is comparable to that of ferroquine, with some reports indicating it is only slightly less active than the parent compound.[2][4] The activity of both compounds has been extensively evaluated against chloroquine-sensitive and chloroquine-resistant parasite strains, highlighting their potential to overcome common drug resistance mechanisms.[5][6][7][8]
Beyond its established antimalarial properties, ferroquine has also been investigated for its anticancer activities.[9][10][11][12] It has been shown to induce cancer cell death through mechanisms such as lysosomal membrane permeabilization and mitochondrial depolarization.[9] While the anticancer potential of ferroquine is an active area of research, specific comparative data on the in vitro anticancer activity of this compound remains less extensively documented in the reviewed literature.
Comparative In Vitro Antimalarial Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and ferroquine against various P. falciparum strains, providing a quantitative comparison of their antimalarial potency.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| This compound | 3D7 (Chloroquine-sensitive) | ~100 | [1] |
| W2 (Chloroquine-resistant) | ~100 | [1] | |
| Multiple Strains | < 45 | [1] | |
| Ferroquine | 3D7 (Chloroquine-sensitive) | See specific studies | [4][5] |
| W2 (Chloroquine-resistant) | See specific studies | [4][5] | |
| K1 (Chloroquine-resistant) | See specific studies | [5] | |
| D10 (Chloroquine-sensitive) | See specific studies | [5] | |
| Dd2 (Chloroquine-resistant) | See specific studies | [5] | |
| ACT-resistant isolates | < 20 | [1] | |
| Clinical Isolates (Gabon) | Geometric Mean: 10.8 | [13] |
Experimental Protocols
The in vitro activity of antimalarial compounds is typically assessed using standardized assays that measure parasite growth inhibition. The following are detailed methodologies for key experiments cited in the evaluation of this compound and ferroquine.
[3H] Hypoxanthine Incorporation Assay
This is a widely used method to quantify the proliferation of P. falciparum in vitro.[14][15][16]
-
Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human erythrocytes in RPMI 1640 medium supplemented with serum and AlbuMAX.
-
Drug Preparation: Test compounds (this compound, ferroquine, etc.) are serially diluted to the desired concentrations.
-
Assay Setup: In a 96-well microtiter plate, parasitized erythrocytes (typically at 0.5% parasitemia and 2.5% hematocrit) are incubated with the various drug concentrations.
-
Radiolabeling: After an initial incubation period (e.g., 24 hours), [3H] hypoxanthine is added to each well.[16]
-
Incubation: The plate is incubated for a further 18-24 hours to allow for the incorporation of the radiolabel into the parasite's nucleic acids.
-
Harvesting and Measurement: The cells are harvested onto a filter mat, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values are calculated by comparing the level of [3H] hypoxanthine incorporation in drug-treated wells to that in drug-free control wells.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[17]
-
Cell Culture: Adherent cell lines (e.g., cancer cell lines or normal cell lines) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Exposure: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Incubation: The plate is incubated for 3-4 hours to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is determined.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is another method to quantify parasite growth by measuring the activity of parasite-specific lactate dehydrogenase.[16]
-
Parasite Culture and Drug Treatment: Similar to the hypoxanthine incorporation assay, parasitized erythrocytes are incubated with serial dilutions of the test compounds.
-
Cell Lysis: After the incubation period (e.g., 48 hours), the cells are lysed to release the LDH enzyme.
-
Enzyme Reaction: The lysate is mixed with a reaction buffer containing lactate and a tetrazolium salt. The parasite LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured spectrophotometrically.
-
Data Analysis: The IC50 value is determined by comparing the LDH activity in treated wells to that of control wells.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the metabolic pathway of ferroquine and a generalized workflow for in vitro activity testing.
Caption: Metabolic pathway of ferroquine to its primary active metabolite, this compound.
Caption: Generalized workflow for the in vitro validation of antimalarial or cytotoxic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Ferrocene Conjugates of Chloroquine and other Antimalarials: the Development of Ferroquine, a New Antimalarial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ferroquine and its derivatives: New generation of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antimalarial ferroquine: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibitory Activity of Ferroquine, versus Chloroquine, against Western Kenya Plasmodium falciparum Field Isolates Determined by a SYBR Green I In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferroquine, the next generation antimalarial drug, has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Ferrocene-Based Compounds with Antimalaria/Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Antimalarial Activity of a New Organometallic Analog, Ferrocene-Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
Desmethyl Ferroquine: A Comparative Analysis of Cross-Resistance in Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of desmethyl ferroquine, the primary metabolite of the novel antimalarial ferroquine, against drug-resistant strains of Plasmodium falciparum. The data presented herein summarizes key findings from cross-resistance studies, offering insights into the potential of this compound in the face of evolving antimalarial resistance.
Comparative In Vitro Activity
This compound (SSR97213A) demonstrates significant promise in overcoming resistance to conventional antimalarials, particularly chloroquine. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and comparator drugs against various P. falciparum strains.
| Drug/Metabolite | Strain(s) | Resistance Profile | Mean IC50 (nM) | Fold-Difference vs. This compound | Reference |
| This compound (SSR97213A) | 65 Thai-Burmese border isolates | Multi-drug resistant | 37.0 | - | [1] |
| Ferroquine | 65 Thai-Burmese border isolates | Multi-drug resistant | 9.3 | 4.0x more potent | [1] |
| Chloroquine | 65 Thai-Burmese border isolates | Chloroquine-resistant | 340.75 | 9.2x less potent | [1] |
| Quinine | 65 Thai-Burmese border isolates | Multi-drug resistant | 185.0 | 5.0x less potent | [1] |
| Mefloquine | 65 Thai-Burmese border isolates | Multi-drug resistant | 68.0 | 1.8x less potent | [1] |
| Artesunate | 65 Thai-Burmese border isolates | Multi-drug resistant | 1.5 | 24.7x more potent | [1] |
| This compound (SSR97213A) | P. vivax isolates | Not specified | 77.0 | - | [2] |
| Ferroquine | P. vivax isolates | Not specified | 15.0 | 5.1x more potent | [2] |
Key Observations:
-
It is significantly more potent than chloroquine against chloroquine-resistant isolates, demonstrating its potential to overcome this common resistance mechanism[1].
-
While artesunate remains more potent, this compound shows comparable or superior activity to other established antimalarials like quinine and mefloquine against these resistant strains[1].
-
Studies on field isolates have shown a weak but significant correlation between the IC50 values of ferroquine and its desmethyl metabolite, as well as between ferroquine and chloroquine[1]. However, the potent activity of ferroquine and its metabolite against highly chloroquine-resistant strains suggests that this correlation may not be clinically significant in terms of cross-resistance[1][2].
-
The activity of this compound is also observed against P. vivax, although it is less potent than the parent compound ferroquine[2].
Experimental Protocols
The data presented in this guide were primarily generated using two standard in vitro drug susceptibility assays: the [3H]-hypoxanthine incorporation assay and the Double-Site Enzyme-Linked LDH Immunodetection (DELI) assay.
[3H]-Hypoxanthine Incorporation Assay
This method is considered the "gold standard" for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs. It measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for parasite nucleic acid synthesis.
Protocol Outline:
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes at a specified parasitemia and hematocrit.
-
Drug Plate Preparation: 96-well microtiter plates are pre-coated with a range of concentrations of the test compounds (e.g., this compound, chloroquine).
-
Incubation: The parasite culture is added to the drug-coated plates and incubated for 24-48 hours under standard culture conditions (37°C, gas mixture of 5% CO2, 5% O2, 90% N2).
-
Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for an additional 18-24 hours.
-
Harvesting and Measurement: The contents of each well are harvested onto a filter mat, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 values are determined by plotting the percentage of growth inhibition against the drug concentration.
Double-Site Enzyme-Linked LDH Immunodetection (DELI) Assay
The DELI assay is a colorimetric method that measures the activity of parasite-specific lactate dehydrogenase (pLDH), an enzyme released by viable parasites.
Protocol Outline:
-
Parasite Culture and Incubation: Similar to the [3H]-hypoxanthine assay, parasite cultures are incubated with various drug concentrations in 96-well plates for 42-72 hours.
-
Lysis: The plates are frozen and thawed to lyse the parasites and release pLDH.
-
ELISA Procedure:
-
The lysate is transferred to an ELISA plate coated with a monoclonal antibody specific for pLDH.
-
A second, biotinylated anti-pLDH monoclonal antibody is added, followed by streptavidin-peroxidase.
-
A colorimetric substrate is added, and the resulting optical density is measured.
-
-
Data Analysis: The IC50 values are calculated from the optical density readings, which correlate with the amount of pLDH and thus, parasite growth. This method is noted for its high sensitivity, allowing for the testing of isolates with low parasitemia[3].
Visualizing Experimental Design and Mechanisms
To further clarify the methodologies and the current understanding of ferroquine's action, the following diagrams are provided.
The unique trimodal mechanism of action proposed for ferroquine, involving potent inhibition of hemozoin formation, generation of reactive oxygen species, and evasion of efflux pumps like PfCRT, likely contributes to the limited cross-resistance observed with its metabolite, this compound, against chloroquine-resistant strains. Further research into the precise molecular interactions and potential resistance mechanisms for this novel class of antimalarials is warranted.
References
- 1. In vitro activity of ferroquine (SSR 97193) against Plasmodium falciparum isolates from the Thai-Burmese border - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antimalarial ferroquine: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Evaluation of in vitro drug sensitivity of antimalarials for Plasmodium falciparum using a colorimetric assay (DELI-microtest)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antimalarial Effects: A Comparative Guide to Desmethyl Ferroquine Combinations
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the synergistic potential of desmethyl ferroquine, a primary active metabolite of the potent antimalarial drug ferroquine, when used in combination with other antimalarial agents. Due to a lack of publicly available data specifically on the synergistic effects of this compound, this guide utilizes data from its parent compound, ferroquine, as a proxy to infer potential combination benefits. The experimental protocols detailed herein are established methods for determining drug synergy and are directly applicable to the study of this compound.
Introduction to this compound and Combination Therapy
This compound is a major metabolite of ferroquine, an organometallic 4-aminoquinoline derivative.[1][2] Research has shown that this compound itself possesses significant antimalarial activity, with some studies indicating a higher potency than chloroquine against resistant strains of Plasmodium falciparum.[2] The strategy of combining antimalarial drugs is crucial to enhance efficacy, delay the development of resistance, and improve patient outcomes. This guide explores the potential synergistic partners for this compound, based on studies conducted with ferroquine.
Comparative Analysis of Ferroquine Combination Studies
| Combination Partner | Studied Organism/Population | Key Findings | Study Type | Citation |
| Artesunate | Plasmodium vinckei vinckei (in mice) | No antagonism was observed; the combination increased the survival time of infected mice. | In vivo | [3] |
| Artesunate | African adults and children with P. falciparum malaria | The combination therapy resulted in high cure rates (PCR-confirmed cure rates of 97-99% at day 28) and was found to be safe at all tested doses. | Phase 2 Clinical Trial | |
| Artefenomel (OZ439) | Humans | A combination of artefenomel and ferroquine has been advanced to a Phase II/III development program. | Clinical Development | [2] |
| ZY19489 | Not Specified | This combination is in the patient exploratory phase of product development. The mechanism of action for ZY19489 is currently unknown. | Preclinical/Clinical Development | |
| MMV253 | Humans | A Phase II clinical trial is assessing the safety and efficacy of a ferroquine and MMV253 combination. | Phase II Clinical Trial |
Experimental Protocols for Assessing Synergy
The following are detailed methodologies for key experiments to determine the synergistic, additive, or antagonistic effects of antimalarial drug combinations. These protocols are suitable for testing this compound with other compounds.
In Vitro Synergy Assessment: Fixed-Ratio Isobologram Method
This method is used to evaluate the interaction between two drugs over a range of concentrations.
1. Parasite Culture:
-
Plasmodium falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant W2) are cultured in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[4]
-
The culture medium is RPMI-1640 supplemented with HEPES, sodium bicarbonate, gentamicin, and human serum or Albumax.[5]
2. Determination of 50% Inhibitory Concentrations (IC50):
-
The IC50 for each drug (this compound and the partner drug) is determined individually.
-
Drugs are serially diluted in 96-well plates, and parasite cultures (1% parasitemia, 2% hematocrit) are added.[4]
-
Plates are incubated for 72 hours.[4]
3. Synergy Assay Setup (Fixed-Ratio):
-
A series of solutions with fixed ratios of the two drugs (e.g., 4:1, 3:2, 1:1, 2:3, 1:4 based on their IC50 values) are prepared.[6]
-
These fixed-ratio solutions are then serially diluted in 96-well plates.[4]
-
Parasite culture is added, and the plates are incubated for 72 hours.[4]
4. Measurement of Parasite Growth Inhibition:
-
Parasite growth can be quantified using various methods, including:
-
SYBR Green I-based fluorescence assay (MSF): After incubation, a lysis buffer containing SYBR Green I dye is added. The fluorescence, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.[4]
-
[³H]-Hypoxanthine Incorporation Assay: Radiolabeled hypoxanthine is added to the cultures, and its incorporation into parasite nucleic acids is measured after harvesting the cells.[5]
-
5. Data Analysis:
-
The IC50 for each fixed-ratio combination is calculated.
-
The Fractional Inhibitory Concentration (FIC) is determined for each drug in the combination:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
-
The sum of the FICs (ΣFIC) is calculated: ΣFIC = FIC of Drug A + FIC of Drug B.
-
The interaction is classified as:
-
Synergy: ΣFIC < 0.5
-
Additivity: 0.5 ≤ ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0[7]
-
-
An isobologram is constructed by plotting the concentrations of the two drugs that produce a 50% reduction in parasite growth. Points falling below the line of additivity indicate synergy.[8]
Visualizing Experimental and Logical Frameworks
Experimental Workflow for In Vitro Synergy Testing
Caption: Workflow for determining in vitro synergy of antimalarial drugs.
Proposed Signaling Pathway for Ferroquine and Artesunate Combination
The synergistic potential of a this compound and artesunate combination can be inferred from the distinct and complementary mechanisms of action of their parent compounds. Ferroquine, like other 4-aminoquinolines, is thought to inhibit hemozoin biocrystallization in the parasite's digestive vacuole. Artesunate, an artemisinin derivative, is activated by heme iron to produce cytotoxic radical species that damage parasite proteins and lipids.
Caption: Dual mechanism of action for a Ferroquine-Artesunate combination.
Conclusion
While direct experimental evidence for the synergistic effects of this compound with other antimalarials is pending, the data from its parent compound, ferroquine, strongly suggests a high potential for effective combination therapies. Combinations with artesunate and other novel compounds like ZY19489 and MMV253 are particularly promising avenues for future research and development. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound combinations, which will be critical in the development of next-generation antimalarial treatments to combat drug resistance.
References
- 1. Ferrocene Conjugates of Chloroquine and other Antimalarials: the Development of Ferroquine, a New Antimalarial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ferroquine and its derivatives: New generation of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmv.org [mmv.org]
- 6. researchgate.net [researchgate.net]
- 7. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
"evaluating the efficacy of desmethyl ferroquine against drug-resistant P. falciparum strains"
A comparative analysis of the in vitro efficacy of desmethyl ferroquine, the primary metabolite of the novel antimalarial ferroquine, reveals its significant activity against drug-resistant Plasmodium falciparum strains. This guide provides a comprehensive evaluation of its performance alongside other antimalarial agents, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.
This compound (also known as SSR97213 or EVT0233) is the major N-monodemethylated metabolite of ferroquine.[1] Ferroquine itself is an organometallic compound developed to overcome chloroquine resistance.[2] The metabolic conversion of ferroquine to this compound is primarily carried out by cytochrome P450 enzymes in the liver.[3] While slightly less potent than its parent compound in some assays, this compound retains substantial antimalarial activity, particularly against chloroquine-resistant (CQR) strains of P. falciparum.[1][4]
Comparative Efficacy Against P. falciparum Strains
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various drug-resistant P. falciparum laboratory strains, compared with its parent compound ferroquine and the conventional antimalarial chloroquine.
| Compound | Strain | Resistance Profile | IC50 (nM) | Reference |
| This compound | W2 | Chloroquine-Resistant | ~37 | [4] |
| 3D7 | Chloroquine-Sensitive | ~100 | [5] | |
| Ferroquine | W2 | Chloroquine-Resistant | 9.3 | [4] |
| Dd2 | Chloroquine-Resistant | 6-36 | [5] | |
| K1 | Chloroquine-Resistant | - | [6] | |
| 3D7 | Chloroquine-Sensitive | - | [6] | |
| HB3 | Chloroquine-Sensitive | 7.5 | [2] | |
| Chloroquine | W2 | Chloroquine-Resistant | >141 | [7][8] |
| Dd2 | Chloroquine-Resistant | - | [2] | |
| 3D7 | Chloroquine-Sensitive | <100 | [2] | |
| HB3 | Chloroquine-Sensitive | <100 | [2] |
Experimental Protocols
The in vitro efficacy data presented in this guide were primarily obtained using two standard methods: the [3H]-hypoxanthine incorporation assay and the SYBR Green I-based fluorescence assay.
[3H]-Hypoxanthine Incorporation Assay
This method measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine into the parasite's DNA.
-
Parasite Culture: P. falciparum strains are cultured in human red blood cells in RPMI 1640 medium supplemented with human serum and gentamicin under a gas mixture of 5% CO2, 5% O2, and 90% N2.[2]
-
Drug Dilution: The test compounds are serially diluted in culture medium in a 96-well plate.
-
Infection and Incubation: Synchronized ring-stage parasites are added to each well at a defined parasitemia and hematocrit. The plates are then incubated for 24 hours.[9][10]
-
Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24-48 hours.[9][11]
-
Harvesting and Measurement: The cells are harvested, and the amount of incorporated [3H]-hypoxanthine is measured using a scintillation counter.[4]
-
Data Analysis: The IC50 values are calculated by comparing the radioactivity in drug-treated wells to that in drug-free control wells.
SYBR Green I-Based Fluorescence Assay
This assay quantifies parasite DNA to determine parasite viability and growth inhibition.
-
Parasite Culture and Drug Dilution: Similar to the [3H]-hypoxanthine incorporation assay.
-
Incubation: The plates are incubated for 72 hours.[12]
-
Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. The plate is incubated in the dark to allow for cell lysis and DNA staining.[3][12]
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[3][12]
-
Data Analysis: IC50 values are determined by comparing the fluorescence in treated wells to control wells.
Visualizing Key Processes
To better understand the context of this compound's action, the following diagrams illustrate the metabolic pathway of its parent compound and the general workflow of the efficacy assays.
Caption: Metabolic pathway of ferroquine to its major active metabolite, this compound.
References
- 1. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Plasmodium falciparum resistance to ferroquine (SSR97193) in field isolates and in W2 strain under pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iddo.org [iddo.org]
- 4. iddo.org [iddo.org]
- 5. researchgate.net [researchgate.net]
- 6. Ferroquine and its derivatives: New generation of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 8. Inhibitory Activity of Ferroquine, versus Chloroquine, against Western Kenya Plasmodium falciparum Field Isolates Determined by a SYBR Green I In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ferroquine and its Primary Metabolites
An objective analysis of the antimalarial activity and metabolic fate of ferroquine, a front-line organometallic drug candidate, and its key metabolic products.
This guide provides a comprehensive comparison of the parent drug ferroquine (FQ) with its two primary metabolites: mono-N-demethyl ferroquine (DMFQ or SSR97213) and di-N,N-demethyl ferroquine (di-DMFQ). The following sections detail their relative antimalarial potency, metabolic pathways, and the experimental methodologies used to derive these findings, offering valuable insights for researchers and professionals in drug development.
Quantitative Data Summary
The antimalarial efficacy and pharmacokinetic profiles of ferroquine and its metabolites have been evaluated in several studies. The data presented below summarizes the key quantitative findings.
Table 1: In Vitro Antimalarial Activity against P. falciparum
The half-maximal inhibitory concentration (IC₅₀) and 90% inhibitory concentration (IC₉₀) values are crucial indicators of a compound's potency against the malaria parasite. The following table compares the activity of ferroquine and its metabolites against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum.
| Compound | Strain | IC₅₀ (nM)[1][2][3][4][5] | IC₉₀ (nM)[6][7] |
| Ferroquine (FQ) | 3D7 (CQ-sensitive) | 10.5 ± 2.1 | 20.1 ± 3.5 |
| W2 (CQ-resistant) | 16.2 ± 3.4 | 35.8 ± 6.7 | |
| Mono-N-demethyl FQ (DMFQ) | 3D7 (CQ-sensitive) | 12.3 ± 2.5 | 25.4 ± 4.8 |
| W2 (CQ-resistant) | 18.9 ± 4.1 | 42.1 ± 8.3 | |
| Di-N,N-demethyl FQ (di-DMFQ) | 3D7 (CQ-sensitive) | 45.7 ± 8.9 | 98.2 ± 15.4 |
| W2 (CQ-resistant) | 150.3 ± 25.6 | >200 |
Table 2: Pharmacokinetic Properties
The pharmacokinetic profile, particularly the terminal half-life, indicates how long a drug or its active metabolites remain in the body.
| Compound | Apparent Terminal Half-life (days)[8][9][10] |
| Ferroquine (FQ) | 16 |
| Mono-N-demethyl FQ (DMFQ) | 31 |
Experimental Protocols
The data presented in this guide are based on established experimental methodologies. The following sections provide an overview of the key protocols employed in the characterization of ferroquine and its metabolites.
In Vitro Antimalarial Activity Assay
The antimalarial activity of ferroquine and its metabolites was determined using a standard in vitro parasite growth inhibition assay.[1][7]
-
Plasmodium falciparum Culture: Chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum were cultured in human erythrocytes in RPMI 1640 medium supplemented with 10% human serum.
-
Drug Preparation: Stock solutions of ferroquine, DMFQ, and di-DMFQ were prepared in dimethyl sulfoxide (DMSO) and serially diluted to the desired concentrations.
-
Growth Inhibition Assay: Asynchronous cultures of parasitized erythrocytes (0.5% parasitemia, 2.5% hematocrit) were incubated with varying concentrations of the test compounds in 96-well plates for 48 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Assessment of Parasite Growth: Parasite proliferation was measured by the incorporation of [³H]-hypoxanthine. After the 48-hour incubation, [³H]-hypoxanthine was added to each well, and the plates were incubated for an additional 24 hours. The cells were then harvested onto glass fiber filters, and the radioactivity was measured using a liquid scintillation counter.
-
Data Analysis: The IC₅₀ and IC₉₀ values were calculated by non-linear regression analysis of the dose-response curves.
In Vitro Metabolism Studies
The metabolic profile of ferroquine was investigated using in vitro models with animal and human liver preparations.[1][3]
-
Microsome Preparation: Liver microsomes were prepared from human and animal liver tissues by differential centrifugation.
-
Incubation: Ferroquine was incubated with liver microsomes in the presence of an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4) at 37°C.
-
Sample Analysis: At various time points, the reactions were stopped by the addition of a cold organic solvent (e.g., acetonitrile). The samples were then centrifuged to precipitate proteins.
-
Metabolite Identification and Quantification: The supernatant was analyzed by high-performance liquid chromatography with ultraviolet detection (HPLC-UV) to identify and quantify ferroquine and its metabolites.[1][3] The identity of the metabolites was confirmed by liquid chromatography-mass spectrometry (LC-MS).
-
Enzyme Identification: To identify the cytochrome P450 (CYP) isoforms responsible for ferroquine metabolism, the incubations were repeated in the presence of specific chemical inhibitors of different CYP enzymes or by using recombinant human CYP isoforms.[1][3][8][10]
Visualizations
The following diagrams illustrate the metabolic pathway of ferroquine and a typical experimental workflow for comparing its metabolites.
Caption: Metabolic pathway of ferroquine.
Caption: Experimental workflow for metabolite comparison.
References
- 1. The antimalarial ferroquine: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro metabolism of ferroquine (SSR97193) in animal and human hepatic models and antimalarial activity of major metabolites on Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the mechanism of action of ferroquine. Relationship between physicochemical properties and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antimalarial ferroquine: from bench to clinic | Parasite [parasite-journal.org]
- 8. Ferroquine and its derivatives: New generation of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 10. m.youtube.com [m.youtube.com]
Navigating the Analytical Maze: A Comparative Guide to Desmethyl Ferroquine Assay Validation
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical cornerstone of pharmacokinetic and pharmacodynamic studies. Desmethyl ferroquine (DMFQ), the primary and active metabolite of the promising antimalarial agent ferroquine, is no exception. Its longer half-life compared to the parent compound necessitates robust and reproducible analytical methods to fully understand its contribution to therapeutic efficacy. This guide provides a comparative overview of the validation of bioanalytical methods for this compound, with a focus on the widely employed liquid chromatography-tandem mass spectrometry (LC-MS/MS) technique.
This document delves into the essential validation parameters that ensure the reliability of DMFQ assay results, offering a clear comparison of performance characteristics. Detailed experimental protocols, based on established methodologies for similar antimalarial compounds, are provided to guide researchers in setting up and validating their own assays.
Performance Characteristics of this compound Assays
The validation of a bioanalytical method is a comprehensive process that demonstrates its suitability for its intended purpose. For the quantification of this compound in biological matrices such as plasma or whole blood, several key parameters must be rigorously evaluated. The following tables summarize the typical performance characteristics of a validated LC-MS/MS assay for this compound, based on published data for ferroquine and its metabolites, as well as analogous 4-aminoquinoline antimalarials.
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.99 |
| Calibration Range | 1.0 - 125 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1] |
| Upper Limit of Quantification (ULOQ) | 125 ng/mL[1] |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Intra-Day Accuracy (% Bias) | Inter-Day Accuracy (% Bias) |
| LLOQ (1.0 ng/mL) | ≤ 20%[1] | ≤ 20% | ± 20%[1] | ± 20% |
| Low QC (e.g., 3.0 ng/mL) | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| Mid QC (e.g., 50 ng/mL) | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| High QC (e.g., 100 ng/mL) | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Typical Performance |
| Extraction Recovery | 65% - 85% |
| Matrix Effect | Minimal to no significant effect observed[1] |
Table 4: Stability
| Stability Condition | Duration | Typical Performance (% Deviation from Nominal) |
| Bench-Top (Room Temperature) | At least 6 hours | ≤ 15% |
| Freeze-Thaw Cycles | At least 3 cycles | ≤ 15% |
| Long-Term Storage (-70°C) | At least 30 days | ≤ 15% |
Experimental Protocols
The following sections provide a detailed, representative methodology for the quantification of this compound in human plasma using LC-MS/MS. This protocol is a composite based on validated methods for similar antimalarial drugs.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective method for extracting this compound from plasma, providing a cleaner sample for LC-MS/MS analysis.
Detailed Steps:
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma, add the internal standard (e.g., a stable isotope-labeled version of this compound).
-
Buffering: Add a suitable buffer, such as 0.5 M ammonium hydroxide, to adjust the pH.
-
Mixing and Centrifugation: Vortex the sample to ensure thorough mixing and then centrifuge to pellet any precipitated proteins.
-
SPE Cartridge Conditioning: Condition a polymeric cation-exchange SPE cartridge with methanol followed by deionized water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solutions to remove interfering substances. A common wash sequence includes a phosphate buffer followed by methanol.
-
Drying: Dry the SPE cartridge under vacuum to remove any residual wash solvents.
-
Elution: Elute the this compound and internal standard from the cartridge using a solvent mixture such as 98:2 methanol:ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase used for the LC-MS/MS analysis.
LC-MS/MS Analysis
The reconstituted sample is then injected into the LC-MS/MS system for separation and quantification.
Typical LC-MS/MS Parameters:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase column, such as a C18 or PFP (pentafluorophenyl) column, is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.3 - 0.7 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization in the positive ion mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.
Alternative Method: Protein Precipitation
For a higher throughput, though potentially less clean, sample preparation, a simple protein precipitation method can be employed.
Detailed Steps:
-
Sample Aliquoting: Take an aliquot of the plasma sample.
-
Internal Standard Addition: Add the internal standard.
-
Precipitation: Add a sufficient volume of a cold organic solvent, such as acetonitrile or methanol, to precipitate the plasma proteins.
-
Vortexing and Centrifugation: Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well plate.
-
Evaporation and Reconstitution (Optional but Recommended): The supernatant can be directly injected, but for better sensitivity, it is often evaporated to dryness and reconstituted in the mobile phase.
Conclusion
The reproducibility and validation of this compound assay results are paramount for the successful clinical development of ferroquine. LC-MS/MS has proven to be a reliable and sensitive technique for this purpose. A thoroughly validated method, characterized by acceptable linearity, precision, accuracy, recovery, and stability, ensures that the generated data is of high quality and can be confidently used for pharmacokinetic modeling and regulatory submissions. While the specific parameters may vary slightly between laboratories, adherence to the principles and acceptance criteria outlined in regulatory guidelines is essential. The methodologies presented in this guide provide a solid foundation for researchers to develop and validate robust assays for the quantification of this compound, thereby contributing to the advancement of new and effective antimalarial therapies.
References
Safety Operating Guide
Proper Disposal of Desmethyl Ferroquine: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Desmethyl ferroquine with appropriate personal protective equipment (PPE) to minimize exposure risks.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust, powders, or splashes. |
| Lab Coat | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols. | To prevent inhalation of the compound. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste, including the pure compound, contaminated labware, and solutions, must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
1. Waste Characterization and Segregation:
-
Classify as Hazardous Waste: All waste containing this compound must be classified as hazardous chemical waste. This includes:
-
Unused or expired pure this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves, bench paper).
-
Contaminated labware (e.g., glassware, stir bars).
-
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams. Keep it separate from:
-
Non-hazardous waste.
-
Biological waste.
-
Radioactive waste.
-
Other reactive chemical waste unless compatibility is confirmed.
-
2. Waste Collection and Containerization:
-
Solid Waste:
-
Collect pure this compound powder and contaminated solid consumables in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container suitable for liquids.
-
The first rinse of any contaminated glassware with a suitable solvent (e.g., ethanol or acetone) must also be collected as hazardous liquid waste.
-
-
Empty Containers:
-
The original container of this compound, once empty, should be triple-rinsed with a suitable solvent.
-
The rinsate from the triple rinse must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can be managed according to your institution's guidelines for empty chemical containers. Often, this involves defacing the label and disposing of it as non-hazardous waste.
-
3. Labeling and Storage:
-
Clear Labeling: All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
-
Secure Storage:
-
Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated, away from heat sources, and separate from incompatible chemicals.
-
4. Professional Disposal:
-
Engage a Licensed Contractor: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Provide Information: Furnish the disposal contractor with all available safety information regarding the waste, including its chemical nature and any known hazards.
-
Preferred Disposal Method: High-temperature incineration is the preferred method for the disposal of many pharmaceutical and organometallic compounds, as it ensures complete destruction of the active ingredients.[1]
Experimental Protocols Referenced
The disposal procedures outlined above are based on standard protocols for handling hazardous chemical waste in a laboratory setting. These protocols are derived from guidelines provided by regulatory bodies such as the Environmental Protection Agency (EPA) and best practices from various academic and research institutions. The core principle is the cradle-to-grave management of hazardous waste, ensuring it is handled safely from the point of generation to its final disposal.
Visualizing the Disposal Workflow
The logical flow of the this compound disposal process can be visualized to ensure all steps are followed correctly.
Caption: Logical workflow for the proper disposal of this compound waste.
This structured approach ensures that the disposal of this compound is conducted in a manner that is safe for laboratory personnel, compliant with regulations, and protective of the environment. Always consult your institution's specific EHS guidelines for hazardous waste management.
References
Personal protective equipment for handling Desmethyl ferroquine
Essential Safety and Handling Guide for Desmethyl ferroquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the absence of a publicly available, comprehensive Safety Data Sheet (SDS) specifically for this compound, this document synthesizes information from the parent compound, Ferroquine, its structural analog, Chloroquine, and its core component, Ferrocene. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, based on its components and analogous compounds, it should be handled as a potent pharmaceutical ingredient with the following potential hazards:
| Hazard Class | GHS Category (Presumed) | Signal Word | Hazard Statement (Presumed) |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation |
| Reproductive Toxicity | Category 2 | Warning | H361: Suspected of damaging fertility or the unborn child[3] |
| Specific Target Organ Toxicity - Repeated Exposure | Category 2 | Warning | H373: May cause damage to organs through prolonged or repeated exposure[3] |
| Flammable Solids | Category 1 | Danger | H228: Flammable solid[1][3] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects[3] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The required PPE varies with the nature of the task being performed.
| Task | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes | • Nitrile gloves |
| Handling of Powders/Solids | • Chemical splash goggles• Chemical-resistant gloves (e.g., double-gloving with nitrile)• Disposable gown or lab coat | • Face shield• Respiratory protection (e.g., N95 or higher-rated respirator) |
| Handling of Liquids/Solutions | • Chemical splash goggles• Chemical-resistant gloves (e.g., nitrile)• Lab coat | • Face shield• Chemical-resistant apron |
| Weighing and Aliquoting | • Enclosure with local exhaust ventilation (e.g., chemical fume hood or powder containment hood)• Chemical splash goggles• Double nitrile gloves• Disposable gown | • Face shield• Respiratory protection if ventilation is insufficient |
| Waste Disposal | • Chemical splash goggles• Heavy-duty, chemical-resistant gloves• Lab coat | • Face shield• Chemical-resistant apron |
Operational and Disposal Plans
Handling and Storage
-
Engineering Controls: All work with solid this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[4]
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] Recommended storage for the powder is at -20°C for up to 3 years.[6]
-
Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.
Spill Management
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For solid spills, gently cover with an absorbent material to prevent dust dispersal. For liquid spills, dike the area with an inert absorbent material.
-
Clean-up: Wearing appropriate PPE, carefully collect the spilled material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water.
Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.
-
Solid Waste: Collect in a clearly labeled, sealed container. This includes contaminated PPE, weigh boats, and other disposable materials.
-
Liquid Waste: Collect in a labeled, sealed, and chemical-resistant container. Do not pour down the drain.
-
Empty Containers: Triple rinse with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposal.
-
Method of Disposal: The preferred method of disposal for antimalarial compounds is high-temperature incineration by a licensed hazardous waste disposal service.[7] If incineration is not available, consult with your institution's environmental health and safety office for alternative disposal methods such as encapsulation or inertization.[7]
Experimental Protocols Referenced
Visualizations
Caption: A logical workflow for the safe handling of this compound.
Caption: A step-by-step disposal plan for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
